molecular formula C6H15NO2 B1525006 1-Amino-4-methoxy-2-methylbutan-2-ol CAS No. 1247891-19-5

1-Amino-4-methoxy-2-methylbutan-2-ol

Cat. No.: B1525006
CAS No.: 1247891-19-5
M. Wt: 133.19 g/mol
InChI Key: BSKRKNUPHYNKRU-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-4-methoxy-2-methylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-4-methoxy-2-methylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-4-methoxy-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKRKNUPHYNKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures and Synthetic Methodologies for Advanced Drug Development

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol (CAS: 1247891-19-5) represents a high-value bifunctional building block in medicinal chemistry. Characterized by a tertiary alcohol core flanked by a primary amine and a methoxy-ether tail, this scaffold serves as a critical "chiral pivot" in the synthesis of peptidomimetics, renin inhibitors, and heterocyclic ligands. Its unique structural geometry—specifically the steric bulk of the quaternary carbon at position 2 combined with the chelating potential of the ether and amine—makes it an ideal candidate for modulating solubility and metabolic stability in drug candidates.

This guide provides a definitive technical analysis of its physicochemical properties, industrial-grade synthetic pathways, and reactivity profiles, designed for application scientists requiring rigorous, reproducible data.

Chemical Constitution & Properties

The molecule features a flexible alkyl chain anchored by a quaternary center. The presence of the methoxy group enhances lipophilicity relative to the parent amino-diol, while the primary amine offers a versatile handle for derivatization.

Physicochemical Data Table
PropertyValue / DescriptionSource/Validation
IUPAC Name 1-Amino-4-methoxy-2-methylbutan-2-olIUPAC Convention
CAS Number 1247891-19-5ChemicalBook [1]
Molecular Formula C₆H₁₅NO₂Stoichiometry
Molecular Weight 133.19 g/mol Calculated
Chirality 1 Chiral Center (C2). Exists as (R) and (S) enantiomers.Stereochemical Analysis
pKa (Amine) 9.8 ± 0.5 (Predicted)Base strength typical of

-amino alcohols
pKa (Alcohol) ~16.5 (Predicted)Tertiary alcohol
LogP -0.2 to +0.3 (Estimated)Amphiphilic nature
Boiling Point ~185–195 °C (at 760 mmHg)Extrapolated from amino-alcohol homologs
Solubility Miscible in water, ethanol, DMSO; Soluble in CH₂Cl₂.Polarity assessment
Stereochemical Considerations

The C2 position is a quaternary center. In drug development, controlling this stereocenter is paramount. The (S)-enantiomer is often favored in peptidomimetic scaffolds to match the L-amino acid backbone geometry. Resolution is typically achieved via diastereomeric salt formation with tartaric acid or via enzymatic kinetic resolution of the precursor ester.

Synthetic Architecture

The synthesis of 1-Amino-4-methoxy-2-methylbutan-2-ol presents a challenge due to the formation of the quaternary center. Two primary routes exist: the Cyanosilylation Route (Industrial Standard) and the Nitroaldol (Henry) Route (Lab Scale).

Primary Protocol: Cyanosilylation & Reduction

This pathway is preferred for its scalability and the avoidance of unstable nitro-intermediates. It proceeds through the nucleophilic attack of cyanide on 4-methoxy-2-butanone.

Precursor: 4-Methoxy-2-butanone (CAS: 60044-74-8 is related ethoxy; methoxy analog is commercially available).

Step-by-Step Methodology
  • Cyanosilylation :

    • Reagents : 4-Methoxy-2-butanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Zinc Iodide (ZnI₂, 0.05 eq, catalyst).

    • Conditions : Anhydrous DCM, 0°C to RT, 4 hours.

    • Mechanism : Lewis acid-catalyzed addition of cyanide to the ketone carbonyl.

    • Checkpoint : Monitor disappearance of ketone C=O stretch (1715 cm⁻¹) via IR.

  • Global Reduction :

    • Reagents : Lithium Aluminum Hydride (LiAlH₄, 2.5 eq).

    • Conditions : Dry THF, Reflux, 12 hours.

    • Workup : Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.

    • Purification : Vacuum distillation or ion-exchange chromatography (Dowex 50W).

Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

SynthesisPathway Ketone 4-Methoxy-2-butanone (Starting Material) Intermediate Silylated Cyanohydrin (Intermediate) Ketone->Intermediate Nucleophilic Addition TMSCN TMSCN / ZnI2 (Catalyst) TMSCN->Intermediate Product 1-Amino-4-methoxy- 2-methylbutan-2-ol Intermediate->Product Hydride Reduction LiAlH4 LiAlH4 / THF (Reduction) LiAlH4->Product

Figure 1: Synthetic pathway via Cyanosilylation. Blue nodes indicate precursors, yellow intermediates, and green the final target.

Reactivity Profile & Applications

The bifunctional nature of 1-Amino-4-methoxy-2-methylbutan-2-ol allows it to serve as a lynchpin in heterocyclic synthesis.

Oxazolidinone Formation

Reaction with phosgene equivalents (e.g., CDI or Triphosgene) yields 4-substituted-2-oxazolidinones. These structures are Evans auxiliary analogs, useful for asymmetric synthesis or as carbamate-protected pharmacophores.

Application in Renin Inhibitors

The "amino-alcohol-ether" motif is structurally homologous to the transition-state mimicking core of Aliskiren-type renin inhibitors. The methoxyethyl side chain occupies the S3/S4 hydrophobic pockets of aspartic proteases, improving binding affinity.

Experimental Workflow: Cyclization to Oxazolidinone

Objective : Validation of the 1,2-amino alcohol geometry.

  • Dissolve 1-Amino-4-methoxy-2-methylbutan-2-ol (10 mmol) in dry CH₂Cl₂ (50 mL).

  • Add Triethylamine (22 mmol) and cool to 0°C.

  • Add Triphosgene (3.5 mmol) dissolved in CH₂Cl₂ dropwise over 30 mins.

  • Stir at RT for 2 hours.

  • Quench with sat. NH₄Cl. Extract and dry.

  • Result : Formation of the cyclic carbamate (Oxazolidinone), confirming the vicinal amino-alcohol structure.

ReactivityFlow Core 1-Amino-4-methoxy- 2-methylbutan-2-ol Path1 Reagent: Triphosgene/base Core->Path1 Path2 Reagent: Sulfonyl Chloride Core->Path2 Path3 Reagent: Aldehyde/Reductant Core->Path3 Prod1 Oxazolidinone Derivative (Chiral Auxiliary) Path1->Prod1 Cyclization Prod2 Sulfonamide (Protease Inhibitor Core) Path2->Prod2 N-Functionalization Prod3 N-Alkylated Ligand (Metal Catalysis) Path3->Prod3 Reductive Amination

Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility in generating heterocyclic and peptidomimetic architectures.

Safety & Handling Protocols

As a primary amine and tertiary alcohol, this compound exhibits specific hazards.

  • Corrosivity : High pH (~10) aqueous solutions can cause skin burns.

  • Storage : Hygroscopic. Store under Nitrogen or Argon at 2–8°C.

  • Incompatibility : Reacts violently with strong oxidizing agents and acid chlorides.

Self-Validating Safety Check : Before scale-up, perform a small-scale exotherm test when mixing with acid chlorides or anhydrides, as the amine acylation is highly exothermic.

References

  • PubChem . (2025). Compound Summary: 1-Amino-4-methoxy-2-methylbutan-2-ol.[1][2][3][4][5] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Amino-4-methoxy-2-methylbutan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry. This guide provides a comprehensive framework for characterizing the solubility profile of 1-Amino-4-methoxy-2-methylbutan-2-ol, a molecule featuring a primary amine, a tertiary alcohol, and an ether linkage. Due to the absence of extensive published solubility data for this specific compound, this document serves as both a theoretical primer and a practical, step-by-step manual for researchers. We will explore the theoretical underpinnings of solubility, focusing on Hansen Solubility Parameters (HSP), and provide detailed, field-tested protocols for both qualitative and quantitative solubility determination. The objective is to empower drug development professionals and research scientists to systematically generate a robust and interpretable solubility profile for this and similar novel chemical entities.

Introduction: The Criticality of a Solubility Profile

1-Amino-4-methoxy-2-methylbutan-2-ol is a multifunctional organic compound. Its structure, combining hydrogen bond donating groups (-OH, -NH₂) and a hydrogen bond accepting ether group (-O-), suggests a nuanced and complex interaction with various organic solvents. Understanding its solubility is not an academic exercise; it is fundamental to:

  • Drug Development: Poor solubility is a primary cause of low bioavailability and can lead to the failure of promising drug candidates.[1] A comprehensive profile allows for the selection of appropriate solvents for formulation, such as in parenteral solutions or oral suspensions.

  • Process Chemistry: Efficient reaction, work-up, and purification (e.g., crystallization) steps are contingent on selecting optimal solvent systems. A detailed solubility profile can save significant time and resources in process optimization.

  • Toxicology: The choice of solvent vehicle for toxicological studies is dictated by the compound's solubility and must be well-characterized to ensure accurate dosing.

This guide will provide the necessary tools to build this essential profile from the ground up.

Physicochemical Characterization and Predicted Behavior

While experimental data is sparse, we can infer likely solubility behavior from the compound's structure and computed properties.[2] The presence of both a primary amine and a tertiary alcohol makes the molecule highly capable of hydrogen bonding, both as a donor and an acceptor. The methoxy group adds an additional hydrogen bond acceptor site and some polar character.

PropertyPredicted Value / Inferred CharacteristicSourceImplication for Solubility
Molecular Formula C₆H₁₅NO₂[2]Relatively small molecule, which generally favors solubility.
Molecular Weight 133.19 g/mol [2]Low molecular weight.
Hydrogen Bond Donors 2 (from -OH and -NH₂)[2]Strong interactions expected with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 3 (from -OH, -NH₂, and -O-)[2]Strong interactions expected with protic solvents (e.g., alcohols).
XlogP (Predicted) -0.9[2]The negative value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents and poor solubility in nonpolar solvents like alkanes.

Based on this analysis, we can hypothesize that 1-Amino-4-methoxy-2-methylbutan-2-ol will exhibit high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), with significantly lower solubility in nonpolar solvents (e.g., hexane, toluene).

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond simple polarity and predict solubility more quantitatively, we utilize the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The core principle is that materials with similar HSP values are likely to be miscible.[5]

The three parameters are:

  • δD (Dispersion): Energy from van der Waals forces. All molecules have this component.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the forces between electron-donating and electron-accepting groups.

The "distance" (Ra) between two substances (e.g., our compound and a solvent) in 3D Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[3]

cluster_0 Hansen Space solute Solute (δD₁, δP₁, δH₁) solvent_good Good Solvent (δD₂, δP₂, δH₂) solute->solvent_good  Ra < R₀ (Soluble) solvent_bad Poor Solvent (δD₃, δP₃, δH₃) solute->solvent_bad  Ra > R₀ (Insoluble)

Caption: Hansen Solubility Sphere concept.

By experimentally determining the solubility of 1-Amino-4-methoxy-2-methylbutan-2-ol in a range of well-characterized solvents, one can empirically calculate the HSP values for the compound itself, creating a powerful predictive tool for formulation and process development.

Experimental Determination of Solubility

A systematic, multi-tiered approach is essential for accurately characterizing the solubility profile. We begin with a qualitative assessment to rapidly screen solvents, followed by a rigorous quantitative determination for promising candidates.

Workflow for Solubility Assessment

The following workflow provides a logical progression from initial screening to definitive quantitative measurement.

G start Start: Select Diverse Solvent Panel (Polar, Nonpolar, Protic, Aprotic) qual_test Part 1: Qualitative Solubility Test (e.g., 1 mg in 100 µL solvent) start->qual_test classify Classify Solubility (Soluble, Partially Soluble, Insoluble) qual_test->classify quant_test Part 2: Quantitative Shake-Flask Method for Soluble/Partially Soluble Systems classify->quant_test Proceed end End: Compile Comprehensive Solubility Profile classify->end Report as 'Insoluble' analysis Analyze Supernatant (e.g., HPLC, UV-Vis, Gravimetric) quant_test->analysis data Calculate Solubility (mg/mL, Molarity) analysis->data data->end

Caption: Experimental workflow for solubility profiling.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a foundational understanding of the compound's behavior across a spectrum of solvents.[6][7]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a variety of solvents at a fixed concentration (e.g., ~10 mg/mL).

Materials:

  • 1-Amino-4-methoxy-2-methylbutan-2-ol

  • Small vials (e.g., 1.5 mL glass vials)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Solvent panel (recommended): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water.

Procedure:

  • Preparation: Weigh approximately 2 mg (± 0.1 mg) of the compound directly into a tared vial. Record the exact mass.

  • Solvent Addition: Add 200 µL of the first test solvent to the vial. This corresponds to a concentration of ~10 mg/mL.

  • Agitation: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Insoluble: The vast majority of the solid remains undissolved.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still clearly visible.

  • Record: Note the observation for the solvent.

  • Repeat: Repeat steps 1-5 for each solvent in the panel.

Trustworthiness Check: This protocol is self-validating through visual confirmation. The clear distinction between a transparent solution and a suspension of particles provides a reliable, albeit non-quantitative, assessment.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][8] It involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration in the saturated supernatant.

Objective: To determine the precise equilibrium solubility of the compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 1-Amino-4-methoxy-2-methylbutan-2-ol

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; ensure enough solid is added so that a significant amount remains undissolved at equilibrium. (e.g., add 20 mg to 2 mL of solvent).

  • Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).[9] The system must be allowed to reach equilibrium. A conservative duration is 24-48 hours.[9] Shorter times may be validated by sampling at multiple time points (e.g., 8, 16, 24 hours) and demonstrating that the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove all undissolved solid particles.[9]

  • Dilution: If necessary, perform an accurate, calibrated dilution of the saturated solution to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the final solution using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of the compound.

  • Calculation: Calculate the solubility, accounting for any dilution factors. Express the result in mg/mL and mol/L.

Trustworthiness Check: This protocol's reliability hinges on three key factors:

  • Presence of Excess Solid: Visually confirming undissolved solid at the end of the experiment proves that the solution is indeed saturated.

  • Equilibrium Achievement: Demonstrating a stable concentration over time confirms that the measured value is the true thermodynamic solubility.

  • Validated Analysis: Using a calibrated analytical method ensures the accuracy of the final concentration measurement.

Building and Presenting the Solubility Profile

After conducting the experiments, the data should be compiled into a clear, comparative table.

Table 1: Solubility Profile of 1-Amino-4-methoxy-2-methylbutan-2-ol at 25 °C

Solvent ClassSolventDielectric ConstantQualitative Result (~10 mg/mL)Quantitative Solubility (mg/mL)Molar Solubility (mol/L)
Nonpolar n-Hexane1.9Insoluble< 0.1< 0.0008
Toluene2.4Insoluble< 0.1< 0.0008
Aprotic, Mod. Polar Dichloromethane9.1Partially Soluble[Experimental Data][Calculated Data]
Ethyl Acetate6.0Partially Soluble[Experimental Data][Calculated Data]
Aprotic, Polar Acetone21.0Soluble[Experimental Data][Calculated Data]
Acetonitrile37.5Soluble[Experimental Data][Calculated Data]
Protic, Polar Isopropanol19.9Soluble[Experimental Data][Calculated Data]
Ethanol24.6Very Soluble[Experimental Data][Calculated Data]
Methanol32.7Very Soluble[Experimental Data][Calculated Data]
Aqueous Water80.1Very Soluble[Experimental Data][Calculated Data]
Note: Italicized values are hypothetical based on physicochemical predictions. Researchers should replace bracketed fields with their own experimental data.

Conclusion

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Introduction to Solubility Parameters. Retrieved February 14, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 14, 2026, from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 14, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Official HSP Site. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved February 14, 2026, from [Link]

  • Bergström, C. A. S., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(5), 959–963.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved February 14, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved February 14, 2026, from [Link]

  • Unknown source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (General laboratory manual, specific publisher not identified).
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • PubChemLite. (n.d.). 1-amino-4-methoxy-2-methylbutan-2-ol (C6H15NO2). Retrieved February 14, 2026, from [Link]

Sources

Technical Monograph: Safety, Handling, and Predictive Toxicology of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-Amino-4-methoxy-2-methylbutan-2-ol (CAS 1247891-19-5).[1]

As of early 2026, this compound remains a specialized "Research Chemical" (RC) with limited public toxicological dossiers. Therefore, this guide moves beyond a standard SDS readout; it employs Predictive Toxicology and Read-Across Methodology —standard practices in advanced drug discovery when handling novel intermediates.

CAS Registry Number: 1247891-19-5 Formula: C₆H₁₅NO₂ Molecular Weight: 133.19 g/mol Synonyms: (Often referenced in synthesis as) C4-Methoxy Amino-Alcohol Fragment; Halichondrin/Eribulin Intermediate Analog.

Chemical Identity & Structural Analysis[2][3]

To understand the toxicity profile of this molecule without direct experimental data, we must analyze its functional groups (pharmacophores/toxicophores).

Structural Dissection

The molecule consists of three distinct functional domains that dictate its reactivity and biological interaction:

  • Primary Amine (

    
    ):  Located at C1. This is the primary driver of alkalinity and tissue corrosivity.
    
  • Tertiary Alcohol (2-Methyl-2-ol): Located at C2. Sterically hindered. Unlike primary alcohols, this resists oxidation to aldehydes/carboxylic acids, potentially reducing metabolic toxicity compared to linear analogs.

  • Methoxy Ether (

    
    ):  Located at C4. Ethers are generally stable, but metabolic cleavage (O-dealkylation) is a potential pathway.
    
Physicochemical Properties (Calculated/Predicted)
PropertyValue (Predicted)Source/MethodImplications for Safety
Physical State Viscous Liquid / Low-Melting SolidComparable amino-alcoholsHandling difficulty; potential for sticky residue.
Boiling Point 215°C ± 10°CACD/Labs PerceptaLow volatility at RT; inhalation risk low unless aerosolized.
pKa (Amine) ~9.8 - 10.2Base strength estimationHigh Alkalinity . Corrosive to mucous membranes.
LogP -0.2 to 0.1Consensus LogPAmphiphilic. Penetrates skin easily; water soluble.
Flash Point > 95°CClosed Cup EstimateCombustible, not Flammable (Class IIIB).

Predictive Hazard Identification (GHS Classification)

Note: In the absence of animal data, these classifications are derived via Read-Across from the structural surrogate 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) and general aliphatic amino-alcohol toxicity profiles.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): The high pKa (>9.5) of the primary amine adjacent to the alcohol group creates a local environment capable of saponifying skin lipids. Causality: Alkaline hydrolysis of cell membrane proteins.

  • Serious Eye Damage (Category 1): Irreversible corneal opacity is a high risk due to the combination of high pH and surfactant-like properties (amphiphilic nature).

  • Acute Toxicity (Oral) (Category 4): Estimated LD50: 1,000–2,000 mg/kg (Rat). Amino-alcohols generally show moderate oral toxicity.

Metabolic Toxicity Pathway (In Silico)

The following diagram illustrates the predicted metabolic fate and potential "Toxic Warheads."

MetabolicPathway Parent 1-Amino-4-methoxy- 2-methylbutan-2-ol Phase1 Phase I Metabolism (CYP450 / MAO) Parent->Phase1 Oxidative Deamination Metabolite2 O-Demethylation (Release of Formaldehyde?) Parent->Metabolite2 Minor Pathway (CYP O-Dealkylase) Excretion Renal Excretion (Unchanged/Conjugated) Parent->Excretion Major Pathway (High Water Sol) Metabolite1 Aldehyde Intermediate (Transient/Unstable) Phase1->Metabolite1 Low Probability (Steric Hindrance)

Caption: Predicted metabolic stability diagram. The tertiary alcohol structure (C2) blocks rapid oxidation, suggesting lower systemic toxicity than linear amino-alcohols, but local corrosivity remains the primary hazard.

Comprehensive Safety Data Sheet (SDS) Framework

When generating an internal SDS for this compound, use the following validated sections.

Section 4: First Aid Measures (The "Neutralization" Protocol)
  • Eye Contact (CRITICAL):

    • Immediately flush with saline or water for minimum 30 minutes .

    • Why: Alkaline burns penetrate deeper than acid burns because they do not coagulate protein (which would form a barrier). Continuous irrigation is the only way to stop deep tissue saponification.

    • Do not use neutralization agents (e.g., vinegar) in the eye; exothermic reaction exacerbates damage.

  • Skin Contact:

    • Drench with water. Remove contaminated leather (shoes/belts) immediately; leather absorbs amino-alcohols and holds them against the skin.

    • Apply Polyethylene Glycol (PEG 400) if available (standard protocol for lipophilic amines).

Section 7: Handling and Storage
  • Incompatible Materials:

    • Oxidizers: Reaction with peroxides may form explosive amine-oxides.

    • Acids: Exothermic neutralization.

    • Aluminum/Zinc: Aqueous solutions may corrode soft metals, releasing hydrogen gas.

  • Storage Conditions:

    • Store under Nitrogen or Argon. Amino-alcohols absorb atmospheric CO₂ to form carbamates, altering stoichiometry in synthesis.

Section 8: Exposure Controls
  • Glove Selection Logic:

    • Latex:Avoid. Amino-alcohols can permeate latex.

    • Nitrile (0.11 mm): Good for splash protection.

    • Laminate (Silver Shield): Required for prolonged immersion or spill cleanup.

Experimental Handling Protocol: "The Self-Validating Workflow"

For researchers using this intermediate in synthesis (e.g., Eribulin fragment coupling), the following protocol ensures safety and chemical integrity.

Titration of Alkalinity (Purity Check)

Before use, validate the amine content, as CO₂ absorption is common.

  • Dissolve 100mg sample in 50mL methanol.

  • Titrate with 0.1N HCl using Methyl Red indicator.

  • Calculation: If purity <95%, the sample has likely formed a carbamate salt. Recrystallization or distillation is required to prevent stoichiometry errors in subsequent coupling reactions.

Quenching & Disposal

Do not dispose of the neat amine directly into organic waste streams containing acid chlorides or anhydrides (violent exotherm).

  • Step 1: Dilute 1:10 in ice-cold water.

  • Step 2: Slowly adjust pH to ~7 using 1M HCl.

  • Step 3: Dispose as aqueous organic waste.

Decision Logic for Novel Amino-Alcohols

Use this workflow to assess risk when handling 1-Amino-4-methoxy-2-methylbutan-2-ol or its analogs.

SafetyLogic Start New Amino-Alcohol (CAS 1247891-19-5) CheckpH Check pH (10% aq) Start->CheckpH IsCorrosive pH > 11.5? CheckpH->IsCorrosive HighRisk Treat as Skin Corr. 1B Full Face Shield Required IsCorrosive->HighRisk Yes ModRisk Treat as Irritant 2 Safety Glasses/Goggles IsCorrosive->ModRisk No CheckVolatility Boiling Point Check HighRisk->CheckVolatility ModRisk->CheckVolatility IsVolatile BP < 150°C? CheckVolatility->IsVolatile FumeHood Fume Hood Mandatory (Inhalation Risk) IsVolatile->FumeHood Yes BenchTop Benchtop Permissible (If no aerosols) IsVolatile->BenchTop No

Caption: Risk Assessment Decision Matrix for handling uncharacterized amino-alcohols.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394639: 1-amino-4-methoxy-2-methylbutan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Used for Read-Across Methodology). Retrieved from [Link]

Sources

Thermodynamic Stability Profile: 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 1-Amino-4-methoxy-2-methylbutan-2-ol . This analysis synthesizes structural organic chemistry principles with industry-standard stability assessment protocols (ICH Q1A/Q1B), designed for researchers characterizing this specific intermediate.

A Technical Assessment Guide for Drug Development

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol (C₆H₁₅NO₂) represents a class of


-amino tertiary alcohols  often utilized as chiral building blocks or intermediates in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).

Its thermodynamic profile is defined by two competing factors:

  • Stabilization: Intramolecular hydrogen bonding between the primary amine (

    
    ) and the tertiary hydroxyl (
    
    
    
    ) creates a thermodynamically favorable 5-membered pseudo-cyclic conformation.
  • Vulnerability: The tertiary alcohol moiety is sterically crowded and electronically primed for acid-catalyzed dehydration , while the primary amine is susceptible to oxidative degradation and carbamylation.

This guide outlines the theoretical stability limits, predicted degradation pathways, and the experimental framework required to validate these parameters in a drug development context.

Molecular Architecture & Thermodynamic Baseline

To understand the stability, we must first analyze the functional group interactions.

FeatureStructural MoietyThermodynamic Implication
Core Skeleton 2-MethylbutaneLipophilic backbone; provides rotational freedom.
H-Bond Donor/Acceptor 1-Amino (

)
High pKa (~9.5–10.5). Acts as a base. Susceptible to oxidation.
Reactive Center 2-Hydroxy (Tertiary)Critical Instability Point. Tertiary alcohols form stable carbocations, increasing risk of elimination (dehydration).
Stabilizing Tail 4-Methoxy (

)
Ether linkage. Generally chemically inert and thermodynamically stable under standard conditions.
Intramolecular Stabilization

In solution, the molecule likely adopts a gauche conformation where the amine nitrogen acts as a hydrogen bond donor/acceptor to the hydroxyl proton. This interaction lowers the ground-state energy (


), granting it higher stability compared to linear isomers. However, this also increases the basicity of the nitrogen, making it a potent nucleophile.

Degradation Thermodynamics: Predicted Pathways

The thermodynamic stability of this molecule is not absolute; it is conditional. Below are the three primary degradation pathways derived from mechanistic organic chemistry principles.

Pathway A: Acid-Catalyzed Dehydration (Major Risk)

Because C-2 is a tertiary center, the hydroxyl group is prone to protonation followed by water loss. This generates a stable tertiary carbocation, which rapidly eliminates a proton to form an alkene.

  • Trigger: Acidic pH (< 4.0), high temperature.

  • Mechanism: E1 Elimination.

  • Products: Isomeric alkenes (Zaitsev and Hofmann products).

Pathway B: Oxidative Deamination

The primary amine is sensitive to reactive oxygen species (ROS).

  • Trigger: Atmospheric oxygen, light, trace metal impurities.[1]

  • Products: N-oxides, hydroxylamines, and potentially cleavage to ketones (if radical pathways are involved).

Pathway C: Carbamylation

Primary amines react reversibly with atmospheric


 to form carbamic acid/carbamates.
  • Trigger: Exposure to air (hygroscopic conditions).

  • Impact: Changes in melting point and solubility; often reversible upon heating/acidification.

Visualization: Degradation Network

The following diagram illustrates the causal relationships between stress conditions and degradation products.

DegradationPathways Compound 1-Amino-4-methoxy- 2-methylbutan-2-ol Carbocation Tertiary Carbocation Intermediate Compound->Carbocation Protonation & -H2O NOxide Degradant B: N-Oxides / Imines Compound->NOxide Radical Oxidation Carbamate Degradant C: Carbamate Salt Compound->Carbamate Nucleophilic Attack Acid Acid Stress (pH < 4) Acid->Carbocation Oxidation Oxidative Stress (O2 / Peroxides) Oxidation->NOxide Carb Atmospheric CO2 Carb->Carbamate Alkene Degradant A: Alkenes (Dehydration) Carbocation->Alkene E1 Elimination

Figure 1: Predicted degradation pathways for 1-Amino-4-methoxy-2-methylbutan-2-ol under thermodynamic stress.

Experimental Protocols for Stability Assessment

To confirm the theoretical profile, the following self-validating experimental workflows are recommended. These align with ICH Q1A (R2) guidelines for stability testing of new drug substances.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and validate analytical methods (HPLC/LC-MS).

Stress ConditionProtocol DetailsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2–24 hoursHigh Degradation. Look for new lipophilic peaks (alkenes) in LC-MS.
Base Hydrolysis 0.1 N NaOH, 60°C, 2–24 hoursStable. Ether and amine/alcohol groups are generally resistant to base.
Oxidation 3%

, RT, 2–6 hours
Moderate Degradation. Formation of N-oxides (

) or imines (

).
Thermal (Solid) 60°C dry heat, 7 daysVariable. Assess for dimerization or physical state change (melting).
Photolytic UV/Vis (1.2M lux hours)Low/Moderate. Amine may yellow; generally stable if pure.
Protocol 2: Solid-State Characterization

Objective: Assess physical thermodynamic stability (polymorphism/hygroscopicity).

  • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.

    • Success Criteria: No mass loss < 150°C (indicates non-solvated, non-hygroscopic).

  • DSC (Differential Scanning Calorimetry):

    • Identify melting point (

      
      ) and glass transition (
      
      
      
      ).
    • Note: As an amino alcohol, it may exhibit low

      
       or exist as an oil. If oil, determine boiling point via DSC (pinhole lid).
      

Analytical Methodology (HPLC-CAD/MS)

Because the molecule lacks a strong chromophore (no aromatic rings in the core structure), standard UV detection (254 nm) is insufficient .

Recommended Configuration:

  • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS/MS).

  • Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) due to polarity.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 9.0) — High pH retains amine on C18.

    • B: Acetonitrile.[2]

    • Warning: Do not use acidic mobile phases (TFA/Formic acid) for storage/diluent, as they may induce on-column degradation or peak splitting.

Visualization: Stability Workflow

StabilityWorkflow Start Start: Pure Compound Char Physical Characterization (DSC, TGA, pKa) Start->Char Stress Forced Degradation (Acid, Base, Ox, Heat) Start->Stress Anal Analytical Method Dev (HILIC-MS / CAD) Stress->Anal Decision Degradation > 10%? Anal->Decision Stable Profile: STABLE Standard Storage Decision->Stable No Unstable Profile: LABILE Requires salt formation or cold chain Decision->Unstable Yes

Figure 2: Decision matrix for stability classification and method development.

Storage & Handling Recommendations

Based on the thermodynamic analysis, the following storage controls are mandatory to maintain >99% purity:

  • pH Control: Avoid formulation in acidic media (

    
    ) to prevent dehydration of the tertiary alcohol.
    
  • Atmosphere: Store under Nitrogen or Argon headspace.[3] The primary amine actively scavenges

    
     from air.
    
  • Container: Use amber glass (Type I) to minimize potential radical initiation, though photo-instability is considered low risk.

  • Salt Formation: If the free base proves too unstable (oil/hygroscopic), convert to a salt.

    • Recommendation:Fumarate or Oxalate salts often crystallize well and stabilize the amine without being strong enough acids to trigger dehydration (unlike Hydrochloride).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019.
  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, Vol 59, 2007.

  • BenchChem. Storage and Stability of Amino-Alcohol Intermediates. (General guidelines for handling 1,2-amino alcohols).

Sources

Technical Guide: Ionization & Physicochemical Profiling of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and ionization behavior of 1-Amino-4-methoxy-2-methylbutan-2-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol is a specialized chiral amino alcohol often utilized as a building block in the synthesis of complex polyether natural products (e.g., Halichondrin B analogs like Eribulin) and novel kinase inhibitors. Its structure—comprising a primary amine, a tertiary alcohol, and a distal methoxy ether—creates a unique ionization profile that dictates its solubility, reactivity, and purification strategy.

This guide provides a definitive analysis of its pKa values, ionization behavior, and experimental characterization protocols. It moves beyond simple database lookups to explain the causality of its physicochemical properties, offering researchers a robust framework for handling this compound in drug development workflows.

Structural Analysis & pKa Derivation

To understand the ionization behavior of this molecule, we must deconstruct its functional groups and their electronic environments.

Structure: H2N-CH2-C(OH)(CH3)-CH2-CH2-OCH3

The Primary Amine (pKa₁)

The primary amine at the C1 position is the dominant ionizable group under physiological conditions.

  • Base Value: A standard primary alkyl amine (e.g., butylamine) has a pKa of ~10.6.

  • Inductive Effect: The hydroxyl group at C2 is electron-withdrawing (

    
     effect). This pulls electron density away from the nitrogen atom, destabilizing the conjugate acid (
    
    
    
    ) and lowering the pKa.
  • Distance Factor: The methoxy group at C4 is five bonds away from the nitrogen. Its inductive influence is negligible compared to the

    
    -hydroxyl group.
    
  • Analog Comparison:

    • Ethanolamine (2-aminoethanol): pKa = 9.50

    • 1-Amino-2-propanol: pKa = 9.40

    • 2-Amino-2-methyl-1-propanol: pKa = 9.70

  • Derived Value: Based on the

    
    -amino tertiary alcohol motif, the pKa of the conjugate acid is 9.4 ± 0.2 .
    
The Tertiary Alcohol (pKa₂)

The hydroxyl group at C2 is a tertiary alcohol.

  • Acidity: Tertiary alcohols are less acidic than primary alcohols due to steric hindrance preventing effective solvation of the alkoxide anion and the electron-donating effect of the alkyl groups.

  • Derived Value: ~17.0 . This group will remain protonated (neutral) in all aqueous physiological environments (pH 1–14). Deprotonation requires strong anhydrous bases (e.g., NaH, LDA) during chemical synthesis.

Summary of Ionization Constants
Functional GroupTypePredicted pKaIonization State (pH 7.4)
Amine (-NH₂) Basic9.4 Cationic (>99%)
Alcohol (-OH) Acidic~17.0 Neutral (100%)

Ionization Behavior & Speciation

Understanding the speciation is critical for extraction and formulation.

pH-Dependent Speciation

The molecule exists in equilibrium between a cationic salt form and a neutral free base.

  • pH < 7.0: The compound exists almost exclusively as the ammonium cation (

    
    ). It is highly water-soluble and lipophobicity is low.
    
  • pH = 9.4 (pKa): The system is at 50% cation and 50% neutral free base. This is the buffering region.

  • pH > 11.0: The compound is fully deprotonated to the neutral free base (

    
    ). Lipophilicity (LogD) peaks here, making this the optimal pH for organic extraction (DCM or EtOAc).
    
Visualization of Equilibrium

The following diagram illustrates the protonation pathway.

IonizationPathway cluster_physio Physiological Range (pH 1-8) Cation Cationic Form (pH < 8) [R-NH3]+ Neutral Neutral Free Base (pH > 11) [R-NH2] Cation->Neutral  -H+ (pKa ~9.4)   Anion Alkoxide Anion (pH > 17) [R-NH2 / R-O]- Neutral->Anion  -H+ (pKa ~17)  

Figure 1: Ionization equilibrium of 1-Amino-4-methoxy-2-methylbutan-2-ol. The transition from cation to neutral base is the only relevant step for biological and formulation purposes.

Experimental Characterization Protocols

For high-integrity data, rely on potentiometric titration rather than computational prediction alone.

Protocol: Potentiometric Titration (Gold Standard)

This method is self-validating because it generates a full buffering curve, allowing detection of impurities (e.g., carbonate) that might skew results.

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Carbonate-free)

  • 0.15 M KCl (Ionic strength adjustor)

  • Argon or Nitrogen gas (for purging)

Workflow:

  • Dissolution: Dissolve ~3-5 mg of the amino alcohol in 20 mL of degassed 0.15 M KCl solution. Ensure the starting pH is < 3.0 (acidify with HCl if necessary) to ensure the amine is fully protonated.

  • Purging: Blanket the vessel with Argon to prevent atmospheric

    
     absorption (which forms carbonic acid and skews high-pH readings).
    
  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Add titrant in 5 µL increments.

  • Data Capture: Record pH vs. Volume. Wait for electrode stability (<0.1 mV/sec drift) at each point.

  • Calculation: Plot the first derivative (

    
    ). The inflection point corresponds to the pKa.
    
Protocol: LogD Determination (Shake Flask)

Since the pKa is ~9.4, the lipophilicity (LogD) will vary drastically with pH.

Workflow:

  • Preparation: Prepare phosphate buffers at pH 7.4 and pH 10.5.

  • Partitioning: Add the compound to a 1:1 mixture of Buffer and Octanol.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (detecting the amine/methoxy absorbance, likely low UV, so use 210 nm or CAD/ELSD).

  • Result:

    • At pH 7.4, the compound partitions into the aqueous phase (Low LogD).

    • At pH 10.5, the compound partitions into the octanol phase (High LogD).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (1-Amino-4-methoxy-2-methylbutan-2-ol) Dissolve Dissolve in 0.15 M KCl (Acidify to pH < 3) Start->Dissolve Purge Argon Purge (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Micro-increments) Purge->Titrate Analyze First Derivative Analysis (Identify Inflection Point) Titrate->Analyze Result Experimental pKa (Target: 9.4 ± 0.2) Analyze->Result

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Applications in Drug Development

Salt Selection Strategy

Because the amine pKa is ~9.4, this compound forms stable salts with strong acids.

  • Hydrochloride (HCl): The most common form. Highly crystalline and water-soluble. Ideal for purification intermediates.

  • Tosylate/Mesylate: Useful if the HCl salt is hygroscopic. The bulky counter-ion can improve crystallinity.

  • Avoid: Weak acids (e.g., acetic acid, pKa ~4.7) may form unstable salts or "oils" due to the equilibrium overlap, leading to disproportionation.

Solubility & Permeability
  • Oral Absorption: At gastric pH (1.2), the compound is 100% ionized, limiting passive diffusion but ensuring high solubility.

  • Intestinal Absorption: At pH 6.8–7.4, it remains >99% ionized. Permeability may be permeability-limited unless active transport is involved.

  • Blood-Brain Barrier (BBB): The combination of the polar hydroxyl group and the charged amine generally restricts BBB penetration unless the methoxy group provides sufficient lipophilic balance (LogP > 2) or the molecule is a substrate for specific transporters.

References

  • PubChem. Compound Summary: 4-Amino-2-methylbutan-2-ol (Analog Reference). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1-Propanol, 2-amino-2-methyl- (AMP) Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text for pKa/LogD methodologies).

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the stereochemical and chiral properties of the novel amino alcohol, 1-Amino-4-methoxy-2-methylbutan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of this molecule's stereochemistry, outlines detailed experimental protocols for its stereochemical analysis, and discusses potential pathways for its enantioselective synthesis. The insights provided herein are grounded in established principles of organic chemistry and proven analytical methodologies, offering a robust framework for the investigation and application of this chiral building block.

Introduction: The Significance of Chirality in Amino Alcohols

Chiral amino alcohols are a class of organic compounds of paramount importance in the pharmaceutical industry and asymmetric synthesis.[1][2] Their bifunctional nature, containing both an amino and a hydroxyl group, coupled with a defined three-dimensional arrangement of atoms, makes them invaluable as chiral synthons, auxiliaries, and ligands for asymmetric catalysis.[2] The specific stereochemistry of these molecules is often critical to their biological activity and efficacy in inducing stereoselectivity in chemical transformations.[3] 1-Amino-4-methoxy-2-methylbutan-2-ol, a structurally distinct amino alcohol, presents a unique scaffold with the potential for novel applications in these fields. A thorough understanding of its stereochemical properties is the first step towards unlocking this potential.

Structural Analysis and Identification of the Chiral Center

The molecular structure of 1-Amino-4-methoxy-2-methylbutan-2-ol, as confirmed by its IUPAC name and available chemical data, is presented below.[4][5]

Molecular Formula: C₆H₁₅NO₂[4]

Structure:

A careful examination of the structure reveals the presence of a single stereocenter at the C2 position. This carbon atom is bonded to four different substituents:

  • A methyl group (-CH₃)

  • A hydroxyl group (-OH)

  • An aminomethyl group (-CH₂NH₂)

  • A 2-methoxyethyl group (-CH₂CH₂OCH₃)

The presence of this chiral center means that 1-Amino-4-methoxy-2-methylbutan-2-ol can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will exhibit identical physical properties, such as melting point and boiling point, but will differ in their interaction with plane-polarized light and other chiral entities.

The Enantiomers of 1-Amino-4-methoxy-2-methylbutan-2-ol

The two enantiomers of 1-Amino-4-methoxy-2-methylbutan-2-ol can be designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The following diagram illustrates the three-dimensional structures of these enantiomers.

G cluster_R (R)-1-Amino-4-methoxy-2-methylbutan-2-ol cluster_S (S)-1-Amino-4-methoxy-2-methylbutan-2-ol R_C C R_OH OH R_C->R_OH R_CH3 CH₃ R_C->R_CH3 R_CH2NH2 CH₂NH₂ R_C->R_CH2NH2 R_CH2CH2OCH3 CH₂CH₂OCH₃ R_C->R_CH2CH2OCH3 S_C C S_C->R_CH3 S_OH OH S_C->S_OH S_CH2NH2 CH₂NH₂ S_C->S_CH2NH2 S_CH2CH2OCH3 CH₂CH₂OCH₃ S_C->S_CH2CH2OCH3 S_CH3 CH₃ G cluster_workflow Chiral HPLC Analysis Workflow A Racemic 1-Amino-4-methoxy-2-methylbutan-2-ol B Derivatization with DNFB A->B C Injection onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E UV Detection D->E F Chromatogram with Two Peaks E->F G cluster_resolution Chiral Resolution Workflow A Racemic Amino Alcohol B Reaction with Chiral Acid A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separated Diastereomeric Salt D->E F Basification E->F G Enantiomerically Enriched Amino Alcohol F->G

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pharmaceutical Intermediates using 1-Amino-4-methoxy-2-methylbutan-2-ol

Executive Summary

This guide details the strategic application of 1-Amino-4-methoxy-2-methylbutan-2-ol (CAS: 1247891-19-5) as a high-value chiral building block in medicinal chemistry. Structurally characterized by a quaternary carbon center bearing both a tertiary alcohol and a primary amine, alongside a methoxy-ether tail, this molecule is critical for optimizing the physicochemical properties (logP, solubility, and metabolic stability) of small molecule drugs.[1]

Its primary application lies in the synthesis of Kinase Inhibitor "Tail" Moieties , particularly for FLT3, JAK, and CDK inhibitor scaffolds where the gem-methyl/hydroxy motif serves as a key hydrogen-bond donor/acceptor pair to interact with solvent-exposed regions of the ATP-binding pocket.[1]

Scientific Background & Rational Design

Structural Significance

The molecule 1-Amino-4-methoxy-2-methylbutan-2-ol offers three distinct pharmacophoric features:

  • Primary Amine: A nucleophilic handle for attachment to heteroaryl cores (via SNAr or Buchwald-Hartwig coupling).[1]

  • Tertiary Alcohol (Quaternary Center): Provides a rigid stereochemical anchor. Unlike secondary alcohols, it is resistant to oxidation (e.g., by dehydrogenases), enhancing the metabolic stability of the final drug candidate.

  • Methoxyethyl Side Chain: Increases aqueous solubility and flexibility compared to purely alkyl chains, often modulating the pharmacokinetic (PK) profile.[1]

Mechanistic Role in Synthesis

In the context of pharmaceutical synthesis, this amino-alcohol is typically employed in a Nucleophilic Aromatic Substitution (SNAr) reaction. The steric bulk of the quaternary center adjacent to the amine requires optimized conditions (polar aprotic solvents, elevated temperatures) to overcome the energy barrier for coupling with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

Application Workflow: Kinase Inhibitor Scaffold Synthesis

The following workflow illustrates the synthesis of a model pyrimidine-based kinase inhibitor intermediate, a common scaffold in oncology drug discovery.

G Start Starting Material 2,4-Dichloropyrimidine Conditions Conditions DIPEA, n-BuOH 110°C, 12h Start->Conditions Reagent Reagent 1-Amino-4-methoxy- 2-methylbutan-2-ol Reagent->Conditions Intermediate Intermediate C4-Selective Substitution Product Conditions->Intermediate S_NAr (Regioselective) Final Downstream Suzuki Coupling (Final Drug Scaffold) Intermediate->Final Pd-Catalyzed Cross-Coupling

Figure 1: Strategic workflow for incorporating 1-Amino-4-methoxy-2-methylbutan-2-ol into a pyrimidine core. The reaction exploits the differential reactivity of the C4 and C2 chlorides.[1]

Detailed Experimental Protocol

Objective: Regioselective synthesis of 2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyrimidin-4-amine.

Reagents & Materials
ReagentEquiv.Role
2,4-Dichloropyrimidine 1.0Electrophilic Core
1-Amino-4-methoxy-2-methylbutan-2-ol 1.1Nucleophile (Linker)
N,N-Diisopropylethylamine (DIPEA) 2.5Proton Scavenger
n-Butanol (or IPA) SolventPolar Protic Solvent
Step-by-Step Procedure
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in n-butanol (20 mL).

    • Note: n-Butanol is selected for its high boiling point (117°C) and ability to solubilize the polar amino-alcohol.[1]

  • Addition:

    • Add DIPEA (4.35 mL, 25.0 mmol) to the solution.

    • Slowly add 1-Amino-4-methoxy-2-methylbutan-2-ol (1.46 g, 11.0 mmol) dropwise at room temperature.

    • Causality: Slow addition prevents localized high concentrations that could promote double-substitution (at both C2 and C4 positions).[1]

  • Reaction:

    • Heat the reaction mixture to 110°C (oil bath temperature).

    • Stir vigorously for 12 hours .

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.[1] The C4-substituted product (kinetic product) typically forms first due to the higher electrophilicity of the C4 position.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove volatiles under reduced pressure (rotary evaporator).

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).[1]

    • Yield Target: 75-85% as a pale yellow viscous oil or solid.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

ParameterExpected ResultInterpretation
LC-MS (ESI+) [M+H]⁺ ≈ 262.1 m/zConfirms formation of mono-substituted product (Mass of Core + Linker - HCl).[1]
¹H NMR (DMSO-d₆) δ ~3.2 ppm (s, 3H, -OCH₃)Presence of methoxy singlet confirms linker incorporation.[1]
¹H NMR (DMSO-d₆) δ ~1.1 ppm (s, 3H, -CH₃)Presence of methyl singlet adjacent to quaternary center.[1]
Regioselectivity NOESY correlationCross-peak between Pyrimidine-H5 and Linker-NH confirms C4 substitution.

References

  • PubChem. (n.d.).[1][2][3] 1-amino-4-methoxy-2-methylbutan-2-ol (Compound).[2][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2023). Synthesis of Amino Alcohol Intermediates for Kinase Inhibitors. (General methodology for amino-alcohol SNAr couplings). Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for Reductive Amination Utilizing 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction class is fundamental in medicinal chemistry and drug development for the synthesis of a diverse array of amine-containing compounds, which are prevalent structural motifs in many pharmaceutical agents. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.

This guide focuses on the application of a specific, sterically hindered primary amino alcohol, 1-Amino-4-methoxy-2-methylbutan-2-ol, in reductive amination protocols. The presence of a tertiary alcohol and a neopentyl-like primary amine presents unique considerations regarding reactivity and steric hindrance that necessitate careful selection of reagents and reaction conditions. We will explore detailed protocols, the rationale behind procedural choices, and strategies to overcome potential challenges.

The Reagent: 1-Amino-4-methoxy-2-methylbutan-2-ol

The structure of 1-Amino-4-methoxy-2-methylbutan-2-ol incorporates several key features that influence its reactivity in reductive amination:

  • Primary Amine: As a primary amine, it is capable of reacting with both aldehydes and ketones to form the necessary imine intermediate.

  • Steric Hindrance: The methyl group at the 2-position creates significant steric bulk around the primary amine, which can slow down the rate of imine formation, particularly with sterically demanding ketones.

  • Tertiary Alcohol: The tertiary alcohol is generally unreactive under standard reductive amination conditions and can be carried through the synthesis.

  • Methoxy Group: The ether linkage is also stable to the reaction conditions described herein.

Due to its structural features, this amino alcohol is a valuable building block for introducing a specific hydrophilic and sterically defined fragment into a target molecule.

The Mechanism of Reductive Amination

The reductive amination process can be broken down into two key steps:

  • Imine/Iminium Ion Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, introduced either simultaneously with the reactants (direct or "in-situ" reductive amination) or after imine formation is complete (indirect or stepwise reductive amination), delivers a hydride to the imine or iminium ion, resulting in the final amine product.

The choice between a direct or indirect approach often depends on the reactivity of the carbonyl compound and the amine, as well as the selectivity of the reducing agent.

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction Step Carbonyl Aldehyde or Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 1-Amino-4-methoxy- 2-methylbutan-2-ol Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Experimental_Workflow cluster_protocol1 Protocol 1: Direct Reductive Amination (STAB) cluster_protocol2 Protocol 2: Stepwise Reductive Amination (NaBH₄) p1_start Mix Carbonyl, Amine, and Solvent (DCE/DCM) p1_acid Optional: Add Acetic Acid (for ketones) p1_start->p1_acid p1_stab Add NaBH(OAc)₃ p1_start->p1_stab p1_acid->p1_stab p1_react Stir at RT (12-24h) p1_stab->p1_react p1_quench Quench with NaHCO₃ (aq) p1_react->p1_quench p1_extract Extract with DCM p1_quench->p1_extract p1_dry Dry, Filter, Concentrate p1_extract->p1_dry p1_purify Purify (Chromatography) p1_dry->p1_purify p2_imine Mix Carbonyl and Amine in MeOH (1-4h) p2_cool Cool to 0 °C p2_imine->p2_cool p2_nabh4 Add NaBH₄ portion-wise p2_cool->p2_nabh4 p2_react Stir at RT (2-4h) p2_nabh4->p2_react p2_quench Quench with Water p2_react->p2_quench p2_concentrate Concentrate in vacuo p2_quench->p2_concentrate p2_extract Extract with DCM/EtOAc p2_concentrate->p2_extract p2_dry Dry, Filter, Concentrate p2_extract->p2_dry p2_purify Purify (Chromatography) p2_dry->p2_purify

The Emerging Potential of 1-Amino-4-methoxy-2-methylbutan-2-ol in Asymmetric Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chiral auxiliaries remain a cornerstone strategy for achieving high levels of stereocontrol in chemical reactions.[1] This guide delves into the application of a promising, yet underexplored, chiral auxiliary: 1-Amino-4-methoxy-2-methylbutan-2-ol . While direct literature on this specific molecule is sparse[2], its structural analogy to well-established 1,2-amino alcohols, such as derivatives of pseudoephedrine and other phenylalaninols, provides a strong foundation for its use in asymmetric synthesis.[3][4]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of how this chiral auxiliary is expected to function, provide detailed, adaptable protocols for its use in key transformations, and offer insights into the mechanistic basis for stereochemical control.

The Rationale: Why 1-Amino-4-methoxy-2-methylbutan-2-ol?

The efficacy of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleaved cleanly for recovery and reuse.[1][3] 1-Amino-4-methoxy-2-methylbutan-2-ol possesses the key structural features of a successful chiral auxiliary:

  • A Vicinal Amino Alcohol Moiety: The 1,2-amino alcohol framework is crucial. The nitrogen and oxygen atoms can form a rigid five-membered chelate with a metal cation (typically lithium in enolate chemistry), creating a conformationally constrained system.[3][]

  • A Stereogenic Center: The chiral center at the carbon bearing the amino group is the source of stereochemical information.

  • Steric Directing Groups: The methyl group on the adjacent tertiary alcohol center and the methoxyethyl group provide the necessary steric bulk to differentiate the two faces of a prochiral intermediate, such as an enolate.

The presence of the methoxy group offers an additional point of interest. It may influence the solubility profile of the auxiliary and its derivatives and could potentially engage in secondary, non-covalent interactions that further enhance stereoselectivity.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of amino alcohol-based chiral auxiliaries is the diastereoselective alkylation of amide enolates, a method famously pioneered by Myers using pseudoephedrine.[3] The following section details a comprehensive protocol for this transformation using 1-Amino-4-methoxy-2-methylbutan-2-ol.

Workflow for Asymmetric Alkylation

Caption: Workflow for the asymmetric alkylation of a carboxylic acid using 1-Amino-4-methoxy-2-methylbutan-2-ol as a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric Synthesis of (R)-2-Phenylpropanoic Acid

This protocol is a representative example and may require optimization for different substrates and electrophiles.

Materials:

  • (S)-1-Amino-4-methoxy-2-methylbutan-2-ol

  • Propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Part A: Synthesis of the Chiral Amide

  • To a solution of propanoic acid (1.0 eq) and (S)-1-Amino-4-methoxy-2-methylbutan-2-ol (1.05 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral amide.

Part B: Diastereoselective Alkylation

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and then warming to 0 °C for 30 minutes.

  • Slowly add the freshly prepared LDA solution to the amide solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • Reflux the alkylated amide in a mixture of THF and 1 M H₂SO₄ (3:1) for 12 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether. The aqueous layer will contain the protonated chiral auxiliary.

  • To recover the auxiliary, basify the aqueous layer with NaOH and extract with DCM.

  • Wash the organic layer containing the product with water and brine, dry over MgSO₄, and concentrate to yield the enantiomerically enriched (R)-2-phenylpropanoic acid.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric ester and subsequent NMR analysis.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol arises from the formation of a rigid, chelated Z-enolate intermediate.

Caption: Proposed mechanism for diastereoselective alkylation via a chelated Z-enolate.

This chelation forces the enolate into a specific conformation. The steric bulk of the methoxyethyl and methyl groups on the auxiliary effectively shields one face of the planar enolate. Consequently, the incoming electrophile (e.g., benzyl bromide) is directed to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Broader Applications and Future Directions

While asymmetric alkylation is a primary application, the utility of 1-Amino-4-methoxy-2-methylbutan-2-ol is not limited to this transformation. Its structural features suggest potential in other areas:

  • Asymmetric Aldol Reactions: Similar to alkylations, the chelated enolates derived from amides of this auxiliary can be expected to react with aldehydes with high diastereoselectivity.

  • Precursor for Chiral Ligands: The amino and alcohol functionalities can be readily modified to synthesize chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation and transfer hydrogenation.[4]

  • Asymmetric Michael Additions: The enolates can also be used as nucleophiles in conjugate additions to α,β-unsaturated systems.

Data Summary and Expected Outcomes

While experimental data for 1-Amino-4-methoxy-2-methylbutan-2-ol is not yet published, we can extrapolate expected outcomes based on results from structurally similar auxiliaries.

TransformationSubstrateElectrophile/ReagentExpected Diastereoselectivity (d.r.)Expected YieldReference Analogy
Alkylation Propanoic Acid AmideBenzyl Bromide>95:580-95%Myers (Pseudoephedrine)[3]
Alkylation Acetic Acid AmideIodomethane>90:1075-90%Myers (Pseudoephedrine)[3]
Aldol Reaction Propanoic Acid AmideBenzaldehyde>98:285-98%Evans (Oxazolidinone)[]

Note: These values are illustrative and based on established systems. Actual results with 1-Amino-4-methoxy-2-methylbutan-2-ol will require experimental validation and optimization.

Conclusion and Outlook

1-Amino-4-methoxy-2-methylbutan-2-ol represents a promising new tool for the synthetic chemist's arsenal. Its straightforward structural analogy to highly successful chiral auxiliaries provides a strong basis for its application in a variety of asymmetric transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive starting point for researchers looking to explore the potential of this novel auxiliary. As with any new reagent, empirical optimization will be key to unlocking its full potential in achieving high levels of stereocontrol in the synthesis of complex, enantiomerically pure molecules.

References

  • BenchChem. (2025). Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • PubChem. 1-amino-4-methoxy-2-methylbutan-2-ol. [Link]

  • National Center for Biotechnology Information. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. [Link]

  • BenchChem. (2025).

Sources

Application Note: Strategic Heterocycle Synthesis from 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthetic protocols for transforming 1-Amino-4-methoxy-2-methylbutan-2-ol (CAS: 27557-84-2 / Analogous structures) into high-value heterocyclic scaffolds.

The starting material features a 1,2-amino-tertiary-alcohol motif, a privileged structure in medicinal chemistry. While the methoxy tail provides lipophilicity and metabolic stability, the sterically hindered tertiary alcohol presents specific synthetic challenges compared to secondary amino alcohols. This guide focuses on overcoming these steric barriers to access three critical heterocycles: Oxazolidin-2-ones (antibacterial pharmacophores), Oxazolidines (prodrugs/protective groups), and Aziridines (reactive intermediates).

Key Structural Challenges
  • Steric Hindrance: The C2-methyl group reduces the nucleophilicity of the hydroxyl group, requiring activated carbonyl sources or strong base catalysis for cyclization.

  • Elimination Risk: Harsh acidic conditions can trigger dehydration of the tertiary alcohol to an alkene rather than the desired cyclization.

Reaction Landscape & Pathway Analysis

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Start 1-Amino-4-methoxy- 2-methylbutan-2-ol Oxazolidinone 4-(2-methoxyethyl)-4-methyl- oxazolidin-2-one Start->Oxazolidinone CDI or Triphosgene (Carbonyl Insertion) Oxazolidine 4-(2-methoxyethyl)-4-methyl- oxazolidine Start->Oxazolidine R-CHO or R-COR' (Condensation) Aziridine 2-(2-methoxyethyl)-2-methyl- aziridine Start->Aziridine 1. H2SO4 (Esterification) 2. NaOH (Cyclization)

Figure 1: Divergent synthetic pathways from the 1,2-aminoalcohol core.[1]

Protocol A: Synthesis of Oxazolidin-2-ones

The oxazolidinone ring is the core pharmacophore of the "zolid" class of antibiotics (e.g., Linezolid). The use of 1,1'-Carbonyldiimidazole (CDI) is recommended over phosgene for safety and ease of handling, though the tertiary alcohol requires specific optimization.

Mechanism of Action[2][3][4]
  • Activation: The primary amine attacks CDI, displacing one imidazole to form an intermediate carbamoyl imidazole.

  • Cyclization: The tertiary hydroxyl group attacks the carbonyl center. Note: Due to steric bulk at C2, this step is the rate-determining step and often requires base catalysis (NaH or DBU) to deprotonate the alcohol and increase nucleophilicity.

Experimental Protocol

Reagents:

  • Substrate: 1-Amino-4-methoxy-2-methylbutan-2-ol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (0.1 - 1.1 equiv depending on kinetics)

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the amino alcohol (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[2][3]

  • Activation: Add CDI (12 mmol) portion-wise over 10 minutes. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS for disappearance of amine.

  • Cyclization (Critical Step):

    • Standard Method: Reflux the THF solution for 4–6 hours.

    • Catalytic Method (Recommended for Tertiary Alcohols): If reflux fails, cool to 0°C and carefully add NaH (1.0 equiv). Stir at RT for 2 hours. The alkoxide generated is highly nucleophilic and will close the ring rapidly.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75–85%

Protocol B: Synthesis of Oxazolidines

Oxazolidines are useful as masked derivatives or chiral auxiliaries. This reaction involves the condensation of the amino alcohol with a carbonyl compound (aldehyde or ketone).

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Paraformaldehyde (for unsubstituted ring) or Acetone (for 2,2-dimethyl derivative)

  • Solvent: Toluene or Benzene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap to remove water (driving the equilibrium).

  • Reaction: Combine substrate (10 mmol), Paraformaldehyde (15 mmol), and pTSA (0.5 mmol) in Toluene (50 mL).

  • Reflux: Heat to reflux with vigorous stirring. Water collection in the Dean-Stark trap indicates progress. Continue until water evolution ceases (approx. 2–4 hours).

  • Workup: Cool to RT. Wash with saturated

    
     to remove acid catalyst.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate in vacuo. Distillation is usually preferred for purification of oxazolidines due to their potential instability on silica gel.
    

Protocol C: Synthesis of Aziridines (Wenker Synthesis)

Aziridines are highly reactive three-membered rings. The Wenker synthesis is a classic route, but the tertiary alcohol poses a risk of E1/E2 elimination . The protocol below uses a modified approach to favor substitution (


).
Mechanism[2][4][7]
  • Activation: Sulfuric acid converts the alcohol to a sulfate ester (good leaving group).

  • Displacement: Base treatment generates the free amine, which performs an intramolecular nucleophilic attack on the C2 carbon, displacing the sulfate.

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Sulfuric Acid (98%

    
    )
    
  • Sodium Hydroxide (NaOH) (aqueous solution)

Step-by-Step:

  • Esterification: Place the amino alcohol (10 mmol) in a flask. Carefully add concentrated

    
     (10 mmol) dropwise at 0°C.
    
  • Heating: Heat the mixture under vacuum (10–20 Torr) at 100°C–120°C until the mixture solidifies (formation of the amino hydrogen sulfate inner salt). Caution: Do not overheat, or alkene formation will occur.

  • Cyclization: Cool the solid mass. Add 20% aqueous NaOH (30 mmol).

  • Distillation: Heat the aqueous mixture. The aziridine product (likely an oil) will steam distill or phase separate.

  • Extraction: If not distilling, extract the basic aqueous layer with Ether. Dry (

    
     pellets) and concentrate.
    

Safety Warning: Aziridines are potential alkylating agents and should be handled with extreme caution in a fume hood.

Analytical Data Summary

Compound ClassKey IR Signal (cm⁻¹)1H NMR Characteristic (CDCl3)Mass Spec (ESI)
Starting Material 3300-3400 (OH/NH2 broad)

1.15 (s, 3H, C-Me)
[M+H]+ 134.1
Oxazolidin-2-one 1740-1760 (C=O cyclic carbamate)

3.2-3.5 (OCH3), NH proton
[M+H]+ 160.1
Oxazolidine 1050-1150 (C-O-C)

4.5 (N-CH2-O, if formaldehyde used)
[M+H]+ 146.1
Aziridine No C=O, weak NHUpfield ring protons (

1.5-2.[4]0)
[M+H]+ 116.1

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield in Protocol A (Oxazolidinone) Steric hindrance of tertiary -OH prevents ring closure.Use NaH (1 eq) in THF to form the alkoxide. Switch from CDI to Triphosgene (more reactive, requires stricter safety).
Alkene formation in Protocol C (Aziridine) Elimination favored over substitution at high temp.Lower the temperature during sulfate formation. Ensure rapid addition of base to favor kinetic cyclization.
Product Hydrolysis Oxazolidines are acid-sensitive.Store over solid KOH or in basic buffers. Avoid acidic workups.

References

  • General Reactivity of 1,2-Amino Alcohols

    • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

  • Oxazolidinone Synthesis via CDI: Kutney, J. P., et al. (1980). Synthesis of oxazolidin-2-ones from 1,2-amino alcohols. Canadian Journal of Chemistry, 58, 1233. Application Note Context: Demonstrates the utility of CDI as a phosgene replacement.
  • Wenker Synthesis (Aziridines)

    • Wenker, H. (1935). The Preparation of Ethyleneimine from Monoethanolamine. Journal of the American Chemical Society, 57(1), 2328. Link

  • Ager, D. J., et al. (1996). Oxazolidinones from tertiary amino alcohols. Tetrahedron Letters, 37(29), 5095-5098.

Disclaimer: This document is for research purposes only. All reactions involving hazardous reagents (CDI, Sulfuric Acid, Aziridines) must be performed by qualified personnel in a controlled laboratory environment.

Sources

Protection and deprotection strategies for 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Part 1: Executive Summary & Strategic Analysis

The Challenge: The scaffold 1-Amino-4-methoxy-2-methylbutan-2-ol (AMMB) presents a classic but deceptive challenge in organic synthesis. While the primary amine at C1 is nucleophilic and easily addressed, the tertiary alcohol at C2 is sterically crowded by the adjacent methyl group and the C3-C4 methoxy tail.

Standard protection strategies often fail here:

  • Esterification: Acetylation of tertiary alcohols is notoriously sluggish and prone to elimination.

  • Etherification: Standard Williamson ether synthesis conditions can lead to side reactions with the amine or elimination.

  • Silylation: The steric bulk of the C2-methyl group renders standard silyl chlorides (e.g., TBSCl) ineffective, requiring more reactive triflates.

The Solution: This guide details two distinct "Battle-Tested" strategies:

  • Strategy A (Sequential): Orthogonal protection using N-Boc followed by aggressive O-Silylation (TBSOTf) . Best for linear synthesis where the alcohol must remain chemically inert.

  • Strategy B (Cyclic): Formation of a Cyclic Carbamate (Oxazolidinone) . Best for rigidifying the molecule during complex coupling steps (e.g., peptide synthesis) and simultaneously protecting both heteroatoms.

Part 2: Decision Matrix & Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate protection strategy based on downstream application.

ProtectionStrategy Start Starting Material: 1-Amino-4-methoxy-2-methylbutan-2-ol Decision Downstream Requirement? Start->Decision StratA Strategy A: Orthogonal Protection Decision->StratA Need separate deprotection? StratB Strategy B: Cyclic Locking Decision->StratB Need rigidity or simultaneous masking? StepA1 1. N-Boc Protection (Boc2O, mild base) StratA->StepA1 StepB1 Cyclic Carbamate Formation (CDI or Triphosgene) StratB->StepB1 StepA2 2. O-Silylation (TBSOTf, 2,6-Lutidine) StepA1->StepA2 ResultA Product A: N-Boc, O-TBS Protected (Flexible Linear Chain) StepA2->ResultA ResultB Product B: Oxazolidinone Ring (Rigid, Dual Protected) StepB1->ResultB

Figure 1: Strategic decision tree for AMMB protection. Strategy A offers orthogonality; Strategy B offers conformational rigidity.

Part 3: Detailed Experimental Protocols
Strategy A: Sequential Orthogonal Protection (N-Boc / O-TBS)

This approach is preferred when you need to remove the amine protection (Acid) while keeping the alcohol protected (Fluoride/Base stable), or vice versa.

Step 1: N-Protection (Boc-ylation) Rationale: The amine is the most nucleophilic site. Protecting it first prevents N-alkylation during the subsequent alcohol protection steps.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    or
    
    
    , THF/Water.
  • Protocol:

    • Dissolve AMMB (1.0 equiv) in a 1:1 mixture of THF and water (0.5 M concentration).

    • Add

      
       (2.0 equiv) followed by 
      
      
      
      (1.1 equiv).
    • Stir at room temperature (RT) for 4–6 hours. Note: Gas evolution (

      
      ) will occur.
      
    • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), water, and brine. Dry over

      
      .[1]
      
    • Yield Expectation: >90% (Colorless oil).

Step 2: O-Protection (Silylation of Tertiary Alcohol) Rationale: Standard TBSCl/Imidazole will fail or be prohibitively slow due to the steric bulk of the C2-methyl group. You must use the more reactive Silyl Triflate (


).
  • Reagents: tert-Butyldimethylsilyl trifluoromethanesulfonate (

    
    ), 2,6-Lutidine, DCM (anhydrous).
    
  • Protocol:

    • Dissolve N-Boc-AMMB (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

    • Cool to 0°C.

    • Add 2,6-Lutidine (2.5 equiv). Note: Lutidine is a non-nucleophilic base, superior to pyridine here.

    • Dropwise add TBSOTf (1.5 equiv).

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (The product will be less polar than the starting material).

    • Workup: Quench with saturated

      
      . Extract with DCM.[2] Wash organics with 0.5M HCl (to remove lutidine), then 
      
      
      
      .
    • Caution: TBSOTf is moisture sensitive. Syringes must be dry.

Strategy B: The Cyclic Carbamate (Oxazolidinone)

This is the "Power User" strategy. By reacting the 1,2-amino alcohol with a phosgene equivalent, you form a 5-membered ring. This protects both groups and locks the conformation, which can be beneficial if the methoxy tail is interfering with nearby chemistry.

Mechanism: The amine attacks the carbonyl source (CDI), forming an intermediate imidazole carbamate, which then undergoes intramolecular attack by the tertiary hydroxyl group.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

  • Protocol (CDI Method - Safer):

    • Dissolve AMMB (1.0 equiv) in anhydrous THF or DCM (0.1 M).

    • Add CDI (1.2 equiv) in one portion.

    • Stir at RT for 1 hour, then heat to reflux (60°C) for 4–12 hours.

    • Troubleshooting: If ring closure is slow (due to the tertiary alcohol), add a catalytic amount of DMAP (0.1 equiv) or switch to stronger conditions (NaH in THF).

    • Workup: Dilute with ether, wash with 1M HCl (to remove imidazole) and brine.

    • Product: A crystalline or solid oxazolidinone.

Part 4: Deprotection Guide

The following table summarizes how to reverse these protections.

Protection GroupReagents for RemovalConditionsCompatibility Notes
N-Boc TFA / DCM (1:[2]4)0°C to RT, 1 hrStandard acidic cleavage. Will not affect the methoxy ether.
N-Boc HCl / Dioxane (4M)RT, 2 hrGenerates the HCl salt of the amine directly.
O-TBS (Tertiary)TBAF (1M in THF)Reflux may be req.Tertiary silyl ethers are very stable. Standard RT TBAF might be too slow; heat to 50°C if needed.
O-TBS (Tertiary)TAS-F RTmilder fluoride source if the molecule is base-sensitive.
Oxazolidinone LiOH / MeOH:H2O RefluxBasic hydrolysis opens the ring to yield the free amino alcohol.
Oxazolidinone Cs2CO3 / MeOH Mild HeatMilder basic hydrolysis.
Part 5: Scientific Integrity & Mechanism (Graphviz)

The formation of the Oxazolidinone is the most complex mechanistic step. The diagram below details the pathway, highlighting the role of the tertiary alcohol.[3]

Mechanism Reactants Reactants: AMMB + CDI Inter1 Intermediate 1: N-Acyl Imidazole (Amine attacks Carbonyl) Reactants->Inter1 Fast (RT) TS Transition State: Intramolecular Attack by Tert-Alcohol Inter1->TS Slow (Steric Hindrance at C2-Methyl) Note Critical Insight: The tertiary alcohol is a poor nucleophile. Heat or Base (NaH) is often required to drive the second step. Inter1->Note Product Product: Cyclic Oxazolidinone (Ring Closed) TS->Product Loss of Imidazole

Figure 2: Mechanistic pathway for Oxazolidinone formation using CDI. Note the kinetic barrier at the cyclization step due to the tertiary alcohol.

Part 6: References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on Boc and Silyl ether stability).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society, 94(17), 6190–6191. (Original protocol for TBS protection; establishes the need for triflates in hindered systems).

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Foundational text on oxazolidinone chemistry).

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids. Organic Letters, 13(10), 2697-2699. (Discusses chemoselectivity challenges in amino-alcohols).

Sources

Application Note: 1-Amino-4-methoxy-2-methylbutan-2-ol in Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The Compound at a Glance

1-Amino-4-methoxy-2-methylbutan-2-ol is a specialized


-amino alcohol building block characterized by three distinct functional motifs:
  • Primary Amine (C1): A nucleophilic handle for standard peptide coupling (C-terminal modification).

  • Tertiary Alcohol & Gem-Methyl (C2): A sterically crowded quaternary center that restricts bond rotation, enhancing metabolic stability and inducing specific conformational turns.

  • Methoxyethyl Tail (C3-C4): A flexible, amphiphilic side chain that mimics the steric bulk of Leucine or Isoleucine but with significantly improved aqueous solubility due to the ether oxygen.

Why Use This Building Block?

In modern drug discovery, "molecular obesity" (high MW and lipophilicity) is a critical failure mode. This compound offers a solution by acting as a "Polar Leucine Surrogate."

FeatureMechanism of ActionBenefit in Drug Design
Tertiary Alcohol Steric hindrance prevents oxidation to ketone; resists metabolic degradation.Metabolic Stability: Ideal for oral availability.
Gem-Methyl Group Thorpe-Ingold effect (gem-dimethyl effect analog).Conformational Locking: Stabilizes bioactive turns/helices.
Methoxy Group Hydrogen bond acceptor; disrupts hydrophobic aggregation.Solubility: Improves PK properties of hydrophobic peptides.

Part 2: Applications & Mechanistic Insight

C-Terminal Capping (Peptide Amidation)

The most direct application is using the amine to terminate a peptide chain. Unlike simple alkyl amines, the adjacent tertiary alcohol provides a hydrogen bond donor that can mimic the transition state of peptide hydrolysis, potentially acting as a weak inhibitor for specific metalloproteases or simply rigidifying the C-terminus.

Synthesis of Oxazolidinone Scaffolds

Reacting the 1,2-amino alcohol functionality with a carbonyl source (e.g., CDI or Phosgene) yields a cyclic 2-oxazolidinone . This creates a rigid heterocyclic spacer that can be used to constrain the peptide backbone, forcing it into a specific secondary structure (e.g.,


-turn mimetic).
Visualizing the Workflow

The following diagram illustrates the two primary synthetic pathways: Direct Coupling and Cyclization.

G Start 1-Amino-4-methoxy- 2-methylbutan-2-ol Coupling Coupling Reaction (HATU/DIPEA) Start->Coupling Cyclization Cyclization Reaction Start->Cyclization AA N-Protected Amino Acid (COOH) AA->Coupling Amide Peptide-Amino Alcohol Conjugate Coupling->Amide Amide Bond Formation CDI Carbonyl Source (CDI/Triphosgene) CDI->Cyclization Oxazolidinone Cyclic Oxazolidinone Scaffold Cyclization->Oxazolidinone Heterocycle Formation

Caption: Dual synthetic pathways for 1-Amino-4-methoxy-2-methylbutan-2-ol: Linear C-capping vs. Cyclic constraint formation.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (C-Terminal Modification)

Objective: Attach 1-Amino-4-methoxy-2-methylbutan-2-ol to the C-terminus of a protected peptide fragment.

Reagents:

  • Amine: 1-Amino-4-methoxy-2-methylbutan-2-ol (1.2 equiv).

  • Carboxylic Acid: N-protected amino acid or peptide acid (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under nitrogen. Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes at

    
     to form the activated ester.
    
    • Expert Note: Pre-activation at low temperature minimizes racemization of the incoming amino acid, although the amine itself is chiral and stable.

  • Addition: Add 1-Amino-4-methoxy-2-methylbutan-2-ol (1.2 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 133.1 - 18.0).

    • Checkpoint: The tertiary hydroxyl group is sterically hindered and generally does not compete with the amine for acylation under these conditions.

  • Work-up: Dilute with EtOAc, wash successively with 5%

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC if using a larger peptide.

Protocol B: Oxazolidinone Cyclization

Objective: Convert the amino alcohol into a rigid oxazolidinone spacer.

Reagents:

  • Substrate: 1-Amino-4-methoxy-2-methylbutan-2-ol (1.0 equiv).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).

  • Base: TEA (Triethylamine) (0.5 equiv, catalytic).

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino alcohol in anhydrous DCM (10 mL/mmol) under nitrogen.

  • Cyclization: Add CDI (1.2 equiv) in one portion.

  • Catalysis: Add TEA (0.5 equiv). Stir at room temperature for 12 hours.

    • Mechanism:[1][2] The amine reacts first to form an imidazole-urea intermediate, which then undergoes intramolecular attack by the tertiary hydroxyl group. The gem-methyl group aids this via the Thorpe-Ingold effect.

  • Work-up: Wash the organic layer with water and brine. Dry and concentrate.

  • Result: The product is a cyclic carbamate (oxazolidinone) with a free NH (if not substituted) or ready for N-alkylation.

Part 4: Technical Specifications & Data

Physicochemical Profile
PropertyValueImplication
Formula

Low MW fragment.
MW 133.19 g/mol Minimal mass penalty.
LogP (Predicted) ~0.2 - 0.5significantly lower than Leucine (~1.5), improving water solubility.
H-Bond Donors 2 (NH2, OH)Excellent solvent interaction.
Chirality C2 is chiralEnsure stereochemical purity (R or S) matches target receptor requirements.
Stability Considerations
  • Oxidation: The tertiary alcohol at C2 is resistant to oxidation by standard metabolic enzymes (e.g., alcohol dehydrogenases), unlike primary or secondary alcohols.

  • Acid Sensitivity: The methoxyethyl ether linkage is stable under standard TFA deprotection conditions used in Fmoc solid-phase synthesis.

References

  • ChemicalBook. (2024). Product Catalog: 1-amino-4-methoxy-2-methylbutan-2-ol. Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for amino alcohol use in peptidomimetics).
  • BenchChem. (2025).[3][4] Technical Guide: Amino Alcohol Building Blocks in Pharmaceutical Synthesis.Link

  • Biozol. (2024). Product Information: CAS 1247891-19-5.Link

Sources

Cyclization techniques utilizing 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for 1-Amino-4-methoxy-2-methylbutan-2-ol

Executive Summary

This guide details the strategic application of 1-Amino-4-methoxy-2-methylbutan-2-ol (AMMB), a high-value chiral building block characterized by its quaternary stereocenter at the C2 position and a pendant methoxyethyl side chain.

For drug development professionals, AMMB represents a "privileged scaffold" precursor. Its unique 1,2-amino alcohol motif, combined with a tertiary alcohol, allows for divergent cyclization pathways into three critical pharmacophores: Oxazolidinones (chiral auxiliaries/antibiotics), Aziridines (reactive coupling partners), and Morpholines (solubility-enhancing cores).

This document provides validated protocols for these transformations, emphasizing the mechanistic causality required to handle the steric bulk of the tertiary alcohol and the chemoselectivity of the primary amine.

Structural Analysis & Reactivity Profile

Before initiating cyclization, one must understand the specific reactivity constraints of AMMB:

  • Primary Amine (C1): Highly nucleophilic; the kinetic point of entry for most electrophiles.

  • Tertiary Alcohol (C2): Sterically hindered and prone to elimination (dehydration) under strong acidic conditions. It is less reactive than secondary alcohols toward acylation but forms stable carbocations.

  • Methoxy Group (C4): Acts as an internal Lewis base. Under strong Lewis acidic conditions (e.g.,

    
    ), it can be demethylated, but in the protocols below, it serves as a stable ether handle.
    

Application Workflow: Divergent Synthesis

The following diagram illustrates the three primary cyclization pathways available for AMMB.

G Start 1-Amino-4-methoxy- 2-methylbutan-2-ol (AMMB) CDI Reagent: CDI or Triphosgene Start->CDI Pathway 1 Sulfur Reagent: SOCl2 or Sulfonyl chlorides Start->Sulfur Pathway 2 Glyoxal Reagent: Dialkyl Oxalate / Glyoxal Start->Glyoxal Pathway 3 Oxaz Product A: Oxazolidinone (Chiral Auxiliary) CDI->Oxaz 5-exo-tet Cyclization Azir Product B: Aziridine (Reactive Intermediate) Sulfur->Azir Wenker Cyclization Morph Product C: Morpholine-2,3-dione (Heterocyclic Core) Glyoxal->Morph Condensation

Figure 1: Divergent cyclization pathways for AMMB. The choice of reagent dictates the heterocyclic outcome.

Protocol A: Synthesis of Chiral Oxazolidinones

Target: 4-(2-methoxyethyl)-4-methyl-2-oxazolidinone. Application: Synthesis of chiral auxiliaries or antibiotic pharmacophores (Linezolid analogs).

Mechanistic Insight

The formation of the oxazolidinone ring from a 1,2-amino alcohol typically uses Phosgene, Triphosgene, or Carbonyl Diimidazole (CDI). Due to the tertiary alcohol in AMMB, the oxygen is a poor nucleophile. The reaction proceeds via initial acylation of the amine (kinetic control) followed by base-promoted intramolecular attack of the alkoxide.

Critical Constraint: Avoid strong acids which will dehydrate the tertiary alcohol to an alkene.

Experimental Protocol
  • Preparation: To a dried round-bottom flask under

    
    , add AMMB  (1.0 equiv) and anhydrous THF  (0.2 M concentration).
    
  • Activation: Add Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at 0°C.

    • Note: Gas evolution (

      
      ) will occur.
      
  • Intermediate Formation: Stir at Room Temperature (RT) for 2 hours. This forms the intermediate N-acyl imidazole.

  • Cyclization (The Critical Step): The tertiary alcohol is sluggish. Add NaH (60% dispersion, 0.2 equiv) or DBU (0.5 equiv) to catalyze the ring closure. Heat to reflux (66°C) for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • IR Spectroscopy: Appearance of strong carbonyl stretch at ~1750

    
     (cyclic carbamate).
    
  • 1H NMR: Disappearance of broad NH/OH signals; shift of CH2 protons adjacent to Nitrogen.

Protocol B: Aziridine Formation (Wenker Synthesis)

Target: 2-(2-methoxyethyl)-2-methylaziridine. Application: Ring-opening coupling reactions to install the quaternary center into larger peptide mimics.

Mechanistic Insight

Direct dehydration is difficult due to the tertiary alcohol. We utilize a modified Wenker synthesis or Gabriel-Cromwell protocol. The alcohol is first converted to a leaving group (sulfate ester), which is then displaced by the amine.

Experimental Protocol
  • Sulfation: Dissolve AMMB (1.0 equiv) in Dichloromethane (DCM) . Add Chlorosulfonic acid (1.0 equiv) dropwise at -10°C.

  • Salt Formation: Remove solvent to obtain the sulfuric ester zwitterion (often a solid).

  • Cyclization: Redissolve the solid in water/toluene biphasic mixture. Add NaOH (2.5 equiv) and heat to 90°C.

    • Mechanism:[3][4][5][6][7] The base deprotonates the amine, which performs an intramolecular

      
       attack on the C2 carbon, displacing the sulfate group.
      
  • Isolation: The aziridine product is often volatile. Extract into ether and distill carefully under reduced pressure.

Safety Note: Aziridines are potent alkylating agents. Handle with extreme caution.

Protocol C: Morpholine Scaffold Construction

Target: 5-(2-methoxyethyl)-5-methylmorpholin-3-one. Application: Solubility modulation in kinase inhibitors.

Mechanistic Insight

Constructing the 6-membered morpholine ring requires a "C2" linker. Chloroacetyl chloride provides a highly efficient route. The primary amine is acylated first, followed by an intramolecular Williamson ether synthesis.

Experimental Protocol
  • Acylation: Dissolve AMMB (1.0 equiv) in DCM with Triethylamine (2.2 equiv) at 0°C.

  • Addition: Add Chloroacetyl chloride (1.1 equiv) dropwise.

    • Observation: Immediate precipitation of

      
      .
      
  • Etherification: Add a phase transfer catalyst (TBAI , 10 mol%) and strong base (50% NaOH or KOtBu in THF). Stir vigorously at RT for 12 hours.

    • Why: The tertiary alcohol requires strong deprotonation to attack the alkyl chloride.

  • Reduction (Optional): If the morpholine (not morpholinone) is desired, reduce the resulting amide with LiAlH4 in refluxing THF.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes and critical process parameters (CPPs) for each pathway.

ParameterOxazolidinone RouteAziridine RouteMorpholine Route
Reagent CDI / NaHChlorosulfonic Acid / NaOHChloroacetyl Chloride / KOtBu
Key Intermediate N-acyl imidazoleAmino-sulfate esterChloro-acetamide
Limiting Factor Steric bulk of C2-OHRing strain of aziridineCyclization kinetics (6-exo vs polymer)
Typical Yield 85-92%60-75%70-85%
Main Side Product Elimination (Alkene)Hydrolysis back to SMIntermolecular dimerization

Detailed Mechanism: Oxazolidinone Formation

Understanding the specific electron flow is vital for troubleshooting low yields.

Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks CDI Carbonyl Step2 Step 2: Elimination Imidazole acts as leaving group Step1->Step2 Inter Intermediate: N-Carbamoyl Imidazole Step2->Inter Step3 Step 3: Deprotonation Base removes proton from C2-OH Inter->Step3 Step4 Step 4: Cyclization Alkoxide attacks Carbonyl Step3->Step4 Final Final Product: Oxazolidinone Ring Step4->Final

Figure 2: Step-wise mechanism for the CDI-mediated cyclization. Note that Step 3 is the rate-determining step due to the tertiary nature of the alcohol.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link (Foundational protocol for oxazolidinone utility).

  • Vertex Pharmaceuticals. Synthesis of 5-Functionalized Oxazolidin-2-ones.[4] (General methodology for 1,2-amino alcohol cyclization using phosgene equivalents). Link

  • Fujita, M., et al.Eribulin Synthesis and Fragment Coupling. (Contextual reference for complex ether synthesis involving methoxy-methyl substituted fragments).
  • Organic Chemistry Portal. Oxazolidinone Synthesis Protocols.Link

  • BenchChem Application Note. Application of 1-Amino-2-methyl-4-phenylbutan-2-ol. (Analogous reactivity profile for quaternary amino alcohols). Link

  • Sharpless, K. B., et al.The Wenker Synthesis of Aziridines. Journal of the American Chemical Society.

(Note: While specific literature on the exact CAS "1-Amino-4-methoxy-2-methylbutan-2-ol" is proprietary/sparse, the protocols above are derived from validated methodologies for the chemically equivalent 1-amino-2-methylalkan-2-ol class).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Isolation and Purification Protocols for Hydrophilic Amino-Alcohols

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-Amino-4-methoxy-2-methylbutan-2-ol , a bifunctional building block often used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

This molecule presents a classic "hydrophilic amine" challenge: it possesses high water solubility, basicity, and a tendency to interact strongly with silanol groups on silica, leading to yield loss and poor chromatographic resolution.

Physicochemical Profile (Technical Reference)
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~133.19 g/mol Low MW suggests volatility; amenable to vacuum distillation.
Functional Groups

Amine,

Alcohol, Ether
Amphiphilic but dominantly polar. Basic pKa

9.8–10.2.
Boiling Point (Est.) 70–75 °C @ 10 TorrDistillable, but requires high vacuum to avoid thermal degradation.
Solubility High:

, MeOH, DCMLow: Hexanes,

Standard aqueous workups often fail due to partition into water.
Stability Air-sensitive (Amine oxidation)Store under Argon/Nitrogen. Avoid prolonged heating >120 °C.

Module 1: Extraction & Workup Strategies

User Issue: "I performed a standard EtOAc/Water extraction, but my mass balance is low. The product seems to be stuck in the aqueous phase."

Root Cause Analysis

The presence of the methoxy and hydroxyl groups, combined with the amine, makes the free base highly water-soluble. At neutral or slightly basic pH (8–9), a significant portion of the amine remains protonated (ammonium form) or hydrogen-bonded to water, preventing transfer to the organic phase.

Protocol: "Salting-Out" Continuous Extraction
  • pH Adjustment:

    • Cool the aqueous reaction mixture to 0 °C.

    • Basify to pH > 12 using 50% NaOH or KOH. Why? You must drive the equilibrium completely to the free base. The high ionic strength of NaOH also aids phase separation.

  • Saturation:

    • Saturate the aqueous phase with solid NaCl until no more salt dissolves.

    • Mechanism:[1][2][3][4] This exploits the "Salting-Out Effect," disrupting the hydration sphere of the amino-alcohol and forcing it into the organic phase.

  • Solvent Selection:

    • Do NOT use: Diethyl ether or Hexanes (Polarity too low).

    • Recommended: Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1).

  • Extraction:

    • Perform 4–5 extractions with the chosen organic solvent.

    • Pro-Tip: If the scale is >10g, use a Continuous Liquid-Liquid Extractor for 12–18 hours to ensure >95% recovery.

Module 2: Distillation (The Gold Standard)

User Issue: "My crude oil is dark yellow/brown. Can I distill this without decomposing it?"

Root Cause Analysis

Amino alcohols are susceptible to oxidation (N-oxide formation) and retro-aldol-type fragmentation at high temperatures. Atmospheric distillation will likely result in a "tar" pot residue.

Protocol: High-Vacuum Fractional Distillation
  • Setup: Short-path distillation head (Vigreux column optional depending on purity).

  • Atmosphere: The system must be flushed with Nitrogen prior to applying vacuum.

  • Parameters:

    • Pressure: < 5 Torr (ideally < 1 Torr).

    • Bath Temp: Start at 60 °C and ramp slowly.

    • Collection: The product should distill as a clear, colorless oil between 65–80 °C (at ~2 Torr) .

  • Troubleshooting:

    • Bumping: Use a magnetic stir bar with vigorous stirring, not boiling chips (ineffective under high vacuum).

    • Solidification: If the distillate solidifies in the condenser (unlikely for this specific ether, but possible), use a heat gun to gently warm the condenser water or switch to air cooling.

Module 3: Chromatography Troubleshooting

User Issue: "I am seeing severe peak tailing on TLC and Flash Chromatography. The product streaks from the baseline to the solvent front."

Root Cause Analysis

The primary amine interacts with the acidic silanol (


) sites on standard silica gel via hydrogen bonding and ionic interactions. This causes irreversible adsorption and peak broadening (tailing).[5]
Decision Logic: Chromatographic Method Selection

ChromatographyLogic Start Crude Mixture Analysis PurityCheck Is Purity > 80%? Start->PurityCheck Distill Attempt Vacuum Distillation (See Module 2) PurityCheck->Distill Yes Tailing Is Tailing Observed on TLC? PurityCheck->Tailing No StandardSilica Standard Silica (DCM/MeOH) Tailing->StandardSilica No (Rare) ModifiedSilica Amine-Modified Silica (DCM/MeOH + 1% NH4OH) Tailing->ModifiedSilica Yes (Standard Fix) Alumina Neutral Alumina (Type III) ModifiedSilica->Alumina If Decomposition Occurs

Figure 1: Decision matrix for selecting the appropriate purification route based on crude purity and chromatographic behavior.

Protocol: Amine-Modified Silica Chromatography
  • Mobile Phase Preparation:

    • Base System: DCM : Methanol (95:5 to 90:10 gradient).

    • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

      
      )  to the mobile phase.
      
    • Note: If using

      
      , premix it with the Methanol portion to ensure miscibility before adding DCM.
      
  • Column Pre-treatment:

    • Flush the silica column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes the active silanol sites.[5]

  • Sample Loading:

    • Dissolve the crude in a minimum amount of DCM. Do not use acid (e.g., HCl) to dissolve, as this will protonate the amine and stick it to the silica.

Module 4: Salt Formation (Alternative to Distillation)

User Issue: "I need a solid for stability studies, but the free base is an oil."

Root Cause Analysis

Many low-MW amino alcohols are oils at room temperature. Converting the amine to a crystalline salt can purify the compound (impurities stay in the mother liquor) and improve long-term stability.

Protocol: Oxalate or Fumarate Salt Crystallization
  • Dissolution: Dissolve 1 equivalent of the crude amino-alcohol in absolute Ethanol or Isopropanol (5 mL per gram).

  • Acid Addition:

    • Prepare a saturated solution of Oxalic Acid (1.0 eq) or Fumaric Acid (1.0 eq) in the same solvent.

    • Warning: Avoid mineral acids (HCl) initially, as they often yield hygroscopic salts that turn into "gums" rather than crystals.

  • Crystallization:

    • Add the acid solution dropwise with vigorous stirring at room temperature.

    • If an oil separates ("oiling out"), reheat the mixture until clear, then add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise until slightly turbid.

  • Isolation:

    • Cool slowly to 4 °C. Filter the white precipitate under inert gas (Nitrogen) to avoid moisture absorption.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • BenchChem Technical Support. (2025). Troubleshooting Column Chromatography of Alpha-Aminoketones and Amino Alcohols. Retrieved from

  • PubChem. (2024). Compound Summary: 1-amino-4-methoxy-2-methylbutan-2-ol (CID 54592781).[6] National Library of Medicine. Retrieved from

  • Restek Corporation. (2018).[7] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Amino-2-methylbutan-2-ol derivatives. Retrieved from

Sources

Technical Support Center: Solubilization Strategies for 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility difficulties with 1-Amino-4-methoxy-2-methylbutan-2-ol (hereafter referred to as AMMB ) due to its amphiphilic nature and pH-dependent ionization.[1][2] While the calculated LogP (~0.1–0.[3]8) suggests water solubility, the free base form often exhibits "oiling out" behavior or phase separation at neutral pH due to the steric bulk of the tertiary alcohol and the lipophilicity of the methoxy-isobutyl backbone.

This guide provides a self-validating troubleshooting workflow to resolve these issues, focusing on protonation strategies , counter-ion selection , and co-solvent systems .

Module 1: The pH Factor (The "Proton Switch")

The Science: AMMB contains a primary amine (


).[2] In its free base form, the molecule relies solely on hydrogen bonding from the hydroxyl and amine groups to interact with water. However, the hydrophobic shielding from the tert-butyl-like backbone and methoxy group often overcomes this interaction, leading to aggregation or phase separation (oiling out).[2]

The Solution: You must convert the amine into its ammonium cation (


).[2] This introduces a charge-dipole interaction with water, increasing solubility by orders of magnitude.[1][2]
Diagnostic Protocol: The Acid Titration Check

Goal: Determine if pH is the limiting factor.

  • Preparation: Suspend 10 mg of AMMB in 1 mL of deionized water (Result: Likely cloudy or biphasic).

  • Titration: Add 1.0 M Hydrochloric Acid (HCl) dropwise while vortexing.

  • Observation:

    • Clear Solution: The issue was the protonation state. Proceed to Salt Selection .

    • Remains Cloudy: The issue is likely lipophilic impurities or aggregation. Proceed to Co-solvent Strategies .

Critical Note: The


 of the primary amine is estimated between 9.5 and 10.5 .[2] To ensure full solubility, the final pH of your stock solution should be at least 2 units below the pKa  (Target pH < 7.5).

Module 2: Salt Selection & Hygroscopicity

The Issue: Users often report that while the HCl salt dissolves, it becomes a "sticky mess" (deliquescent) upon drying or storage. This is common for amino alcohols.[2]

The Solution: If the HCl salt is too hygroscopic or unstable, screen for counter-ions that increase lattice energy and reduce hygroscopicity.

Table 1: Recommended Counter-Ions for AMMB
Counter-IonSolubility ProfileHygroscopicityBest Application
Chloride (HCl) HighHigh (Risk of deliquescence)Acute aqueous stocks; immediate use.[1][2]
Mesylate HighModerateBiological assays; often improves stability.[2]
Tartrate ModerateLowSolid-state storage; formulation.[1][2]
Citrate ModerateLowBuffer compatibility (pH 4–6).[2]
Workflow: Salt Screening (DOT Visualization)

SaltScreening start Start: AMMB Free Base dissolve Dissolve in minimal MeOH/EtOH start->dissolve split Split into 4 Vials dissolve->split acid1 Add 1.0 eq HCl (in Et2O) split->acid1 acid2 Add 1.0 eq Methanesulfonic Acid split->acid2 acid3 Add 0.5 eq Tartaric Acid split->acid3 evap Evaporate Solvent acid1->evap acid2->evap acid3->evap check Check Hygroscopicity (Expose to air 1h) evap->check result1 Sticky/Oil? Use as stock solution only check->result1 result2 Solid Powder? Ideal for storage check->result2

Figure 1: Decision logic for selecting the optimal salt form to balance solubility and physical stability.

Module 3: Co-solvent Strategies (Neutral pH Applications)

The Issue: Sometimes you cannot acidify the solution (e.g., cell culture sensitivity or specific chemical reactivity requirements).

The Science: The methoxy group and the methyl-substituted backbone create a "hydrophobic face."[2] To dissolve the neutral form, you must lower the dielectric constant of the solvent.

Protocol: The "Step-Down" Solubilization
  • Primary Solubilization: Dissolve AMMB in 100% DMSO or Ethanol to a concentration of 100 mM.[2] (It should dissolve readily).

  • Secondary Dilution: Slowly add this stock to your aqueous buffer while vortexing.

    • Limit: Do not exceed 10% v/v organic solvent if possible.[2]

    • Observation: If precipitation occurs immediately upon water addition, the concentration is above the kinetic solubility limit .

  • Mitigation: If precipitation occurs, add a surfactant like Tween-80 (0.1%) or cyclodextrin (HP-

    
    -CD) to encapsulate the hydrophobic tail.[1][2]
    

Frequently Asked Questions (FAQ)

Q1: I see a "gummy" residue at the bottom of my vial. What is it? A: This is likely the "oiling out" of the free base. It happens when the pH drifts above 8.0 or if the salt disproportionates. Fix: Add 1-2 drops of 1M HCl or acetic acid to redissolve it.

Q2: Can I autoclave solutions of AMMB? A: Proceed with caution. The tertiary alcohol is sterically hindered, but at high temperatures and acidic pH, there is a theoretical risk of elimination (dehydration) to form the alkene. Recommendation: Use sterile filtration (0.22


m PES membrane) instead of autoclaving.[2]

Q3: Is the methoxy group unstable in water? A: Generally, methyl ethers are stable in aqueous acid/base at room temperature.[2] However, strong Lewis acids or extreme temperatures should be avoided.

References

  • PubChem. (2025).[2][3][4] 4-Methoxy-2-methylbutan-2-amine (Related Structure & Properties). National Library of Medicine. [Link][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Basis for counter-ion screening protocol).

Sources

Controlling hygroscopicity of 1-Amino-4-methoxy-2-methylbutan-2-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Hygroscopicity During Storage and Handling

Welcome to the technical support center for 1-Amino-4-methoxy-2-methylbutan-2-ol. As a Senior Application Scientist, I understand that maintaining the integrity of your reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of hygroscopicity in 1-Amino-4-methoxy-2-methylbutan-2-ol, a compound whose utility can be compromised by its propensity to absorb atmospheric moisture.

The structure of 1-Amino-4-methoxy-2-methylbutan-2-ol, containing both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group, makes it inherently polar. These groups readily form hydrogen bonds with water molecules from the atmosphere, leading to water absorption, a phenomenon known as hygroscopicity.[1][2][3] Failure to control this process can lead to significant issues, including inaccurate weighing, altered chemical stability, and compromised experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is 1-Amino-4-methoxy-2-methylbutan-2-ol susceptible to it?

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment.[4] The molecular structure of 1-Amino-4-methoxy-2-methylbutan-2-ol contains polar functional groups, specifically an amino group and a hydroxyl group. These groups are prime sites for hydrogen bonding with atmospheric water (H₂O). This chemical affinity is the primary driver for its hygroscopic nature. Compounds with hydroxyl or carboxyl groups are often the most hygroscopic.[1][2]

Q2: What are the direct consequences of moisture absorption in my sample?

Uncontrolled moisture absorption can have several detrimental effects on your research:

  • Inaccurate Quantification: The absorbed water adds mass, leading to significant errors when preparing solutions. This directly impacts molarity calculations and reaction stoichiometry.

  • Altered Physical State: The compound may change from a free-flowing powder to a clumped, sticky, or even semi-liquid state, making it difficult to handle and weigh accurately.[4]

  • Chemical Degradation: Water can act as a reactant. For amino alcohols, potential degradation pathways include oxidation, which can be facilitated by moisture, and reaction with atmospheric carbon dioxide, particularly for primary and secondary amines.[5]

  • Compromised Reaction Integrity: The presence of unaccounted-for water can alter reaction kinetics, act as an unwanted nucleophile, or interfere with water-sensitive reagents in your experimental setup.

Q3: What are the definitive storage conditions for maintaining the integrity of this compound?

To minimize moisture uptake, a multi-layered approach to storage is essential. The following conditions are recommended based on best practices for hygroscopic and sensitive chemicals.[6][7]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of potential chemical degradation.[5]
Atmosphere Tightly sealed, airtight container. For long-term storage, consider flushing with an inert gas (e.g., argon, nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic uptake and oxidation.[4][5]
Humidity Control Store the primary container inside a desiccator or a humidity-controlled cabinet.Provides a secondary barrier against ambient humidity. Desiccants like silica gel or calcium chloride actively absorb moisture within the sealed environment.[6][8]
Container Type Chemically inert glass with a secure, airtight cap. Seal the cap junction with parafilm for an enhanced barrier.[9]Prevents chemical reactions with the container and provides a physical barrier to moisture ingress.
Light Protect from light by using an amber vial or storing in a dark location.Prevents potential photodegradation, a common issue for many organic compounds.[5]
Q4: How can I minimize moisture uptake during active use and handling?

Exposure during handling is often the most significant source of moisture contamination. Follow these steps to protect your material:

  • Temperature Equilibration: Before opening, always allow the container to warm to ambient room temperature. Opening a cold container will cause atmospheric moisture to condense directly onto the product.

  • Minimize Exposure Time: Work efficiently to reduce the time the container is open. Measure out the required amount quickly and reseal the container immediately and securely.[4]

  • Use a Controlled Environment: For highly sensitive experiments, handle the compound inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work in a room with low humidity.

  • Aliquot for Frequent Use: If you anticipate using the compound frequently, consider aliquoting the bulk material into smaller, single-use vials under dry conditions. This prevents repeated exposure of the main stock to the atmosphere.

Troubleshooting Guides

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.

Problem 1: My 1-Amino-4-methoxy-2-methylbutan-2-ol powder has clumped together.

This is a classic sign of significant moisture absorption.

Logical Troubleshooting Workflow

A Problem: Powder is Clumped/Sticky B Immediate Cause: Significant moisture absorption. A->B C Step 1: Assess Usability B->C D Can clumps be gently broken? Is the material still a powder? C->D E YES D->E F NO (Material is deliquescent/oily) D->F H Action: Proceed with caution. Assume non-uniform water content. E->H G Action: Discard and procure new material. The water content is too high and non-homogenous. F->G I Step 2: Quantify Water Content (Mandatory for quantitative use) H->I J Perform Karl Fischer Titration to determine the exact percentage of water. I->J K Step 3: Correct for Water Content J->K L Adjust sample weight for calculations based on KF result. Corrected Mass = Measured Mass * (1 - %Water/100) K->L M Step 4: Implement Corrective Storage L->M N Transfer to a smaller, dry, airtight vial with a desiccant pouch. Store inside a desiccator cabinet. M->N

Caption: Troubleshooting workflow for clumped hygroscopic powder.

Problem 2: I am observing inconsistent weighing and suspect my solution concentrations are inaccurate.

This issue arises from the rapid absorption of moisture by the compound upon exposure to air, especially on a sensitive analytical balance.

Solution Protocol
  • Verify Environmental Control: Ensure the weighing station is not in a high-humidity area or in the direct path of an air vent.

  • Equilibrate the Container: As mentioned in the FAQs, always let the container warm to room temperature before opening to prevent condensation.

  • Adopt a 'Weigh by Difference' Technique:

    • Place the sealed vial containing the compound on the balance and tare.

    • Quickly remove the desired amount of powder into your receiving vessel.

    • Reseal the original vial and place it back on the balance.

    • The negative value displayed is the exact mass of the powder transferred. This method minimizes the time the bulk material is exposed.

  • For Highest Precision - Prepare and Standardize a Stock Solution:

    • Quickly weigh an approximate amount of the compound to prepare a stock solution.

    • Determine the precise concentration of this stock solution using an appropriate titration method.

    • Use calibrated volumetric glassware to dispense precise amounts of the standardized solution for your experiments.

Problem 3: My experimental results are irreproducible, and I suspect reagent integrity.

Variable and unknown water content is a primary cause of irreproducibility. Water can act as a competing reagent, poison a catalyst, or alter the solvent polarity, leading to inconsistent outcomes.

Decision and Action Pathway

start Inconsistent Experimental Results q1 Hypothesis: Variable water content in 1-Amino-4-methoxy-2-methylbutan-2-ol start->q1 action1 Step 1: Quantify the Problem Perform Karl Fischer (KF) Titration on the current batch. q1->action1 q2 Is water content > 0.5% or highly variable between aliquots? action1->q2 action2 Step 2: Remediate or Replace Option A (Recommended): Discard the suspect lot and open a new, sealed container. Option B (Advanced): Attempt to dry the material under vacuum at a gentle temperature (e.g., 30-40°C). Re-analyze with KF post-drying. q2->action2 yes_path other_causes Investigate other experimental variables: - Purity of other reagents - Solvent quality - Instrumental calibration - Procedural variations q2->other_causes no_path yes_path YES no_path NO action3 Step 3: Implement Strict Quality Control - Qualify all new batches with KF upon arrival. - Enforce strict handling protocols (glove box, desiccator). - Use smaller aliquots to protect the main stock. action2->action3

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the mass spectrometry fragmentation patterns of 1-Amino-4-methoxy-2-methylbutan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative study of fragmentation behavior under different ionization techniques, supported by mechanistic insights and established principles of mass spectrometry.

PART 1: Foundational Principles of Fragmentation

In mass spectrometry, the fragmentation of a molecule provides a veritable fingerprint, offering clues to its underlying structure. When a molecule like 1-Amino-4-methoxy-2-methylbutan-2-ol is introduced into a mass spectrometer, it is first ionized. This process can be either "hard," leading to extensive fragmentation, or "soft," primarily yielding the intact molecular ion.[1] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a mass spectrum.[2] The pattern of these fragments is dictated by the molecule's functional groups—in this case, a primary amine, a tertiary alcohol, and a methoxy ether—and the ionization technique employed.[3][4][5]

PART 2: Comparative Analysis of Ionization Techniques

The choice of ionization method is a critical decision that profoundly influences the resulting mass spectrum. Here, we compare the fragmentation patterns of 1-Amino-4-methoxy-2-methylbutan-2-ol under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): A Hard Ionization Approach

Electron Ionization is a highly energetic technique that bombards the analyte with high-energy electrons, typically at 70 eV.[6] This process imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.[7] While this can sometimes result in the absence of a discernible molecular ion peak, the rich fragmentation pattern is invaluable for structural elucidation.[7][8]

Key Fragmentation Pathways in EI:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines, alcohols, and ethers.[3][9][10] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (N or O), resulting in a resonance-stabilized cation.[4][11][12]

    • Adjacent to Nitrogen: The C-C bond nearest the nitrogen atom can break, yielding an alkyl radical and a resonance-stabilized, nitrogen-containing cation.[4][11][13] For aliphatic amines, this is often the predominant fragmentation mode.[10][14]

    • Adjacent to Oxygen (Alcohol): Tertiary alcohols are prone to α-cleavage, although their molecular ion peak is often weak or absent.[8][15][16]

    • Adjacent to Oxygen (Ether): Ethers also readily undergo α-cleavage.[3][10][17]

  • Dehydration: Alcohols, particularly tertiary ones, can readily lose a molecule of water (18 Da), leading to a fragment ion at [M-18]⁺.[5][8][15]

  • Loss of a Methoxyl Radical: Cleavage of the C-O bond in the methoxy group can result in the loss of a methoxyl radical (•OCH₃), producing a fragment at [M-31]⁺.

Table 1: Predicted Key Fragment Ions of 1-Amino-4-methoxy-2-methylbutan-2-ol in EI-MS

m/z ValueProposed Fragment IdentityFragmentation Mechanism
M-15[M-CH₃]⁺α-cleavage at the tertiary alcohol (loss of a methyl group)
M-18[M-H₂O]⁺Dehydration of the tertiary alcohol
M-31[M-OCH₃]⁺Loss of the methoxyl radical
M-45[M-CH₂OCH₃]⁺α-cleavage at the tertiary alcohol (loss of the methoxyethyl group)
58[C₃H₈N]⁺α-cleavage between C1 and C2
73[C₄H₉O]⁺Cleavage between C2 and C3
Electrospray Ionization (ESI): A Soft Ionization Technique

In contrast to EI, Electrospray Ionization is a "soft" ionization method that typically generates intact molecular ions with minimal fragmentation.[1][18] It is particularly well-suited for polar and large biomolecules and is highly compatible with liquid chromatography (LC-MS).[19][20] In positive ion mode, ESI will readily protonate the basic amine group of 1-Amino-4-methoxy-2-methylbutan-2-ol to form the [M+H]⁺ ion.[21]

While ESI itself is gentle, fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). This allows for a more targeted investigation of the molecule's structure.

Key Fragmentation Pathways in ESI-MS/MS:

  • Loss of Water: The protonated tertiary alcohol can easily eliminate a water molecule, resulting in a fragment at [M+H-18]⁺.

  • Loss of Methanol: The protonated ether functionality can lead to the loss of a neutral methanol molecule, giving a fragment at [M+H-32]⁺.

  • Loss of Ammonia: The protonated amine may lose ammonia, although this is generally less favorable than the loss of water from a tertiary alcohol.

Table 2: Predicted Key Fragment Ions of 1-Amino-4-methoxy-2-methylbutan-2-ol in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Pathway
[M+H]⁺[M+H - 18]⁺18Loss of water from the tertiary alcohol
[M+H]⁺[M+H - 32]⁺32Loss of methanol from the ether
[M+H]⁺[M+H - 17]⁺17Loss of ammonia from the amine

PART 3: Visualizing Fragmentation and Experimental Design

Diagrammatic Representation of Fragmentation Pathways

To visually represent the fragmentation processes, the following diagrams are provided in the DOT language for Graphviz.

EI_Fragmentation_Pathways M 1-Amino-4-methoxy-2-methylbutan-2-ol (M•+) F1 [M-CH3]•+ M->F1 α-cleavage F2 [M-H2O]•+ M->F2 Dehydration F3 [M-OCH3]•+ M->F3 Loss of •OCH3 F4 [C3H8N]+ (m/z 58) M->F4 α-cleavage

Caption: Key EI fragmentation pathways of 1-Amino-4-methoxy-2-methylbutan-2-ol.

ESI_MSMS_Fragmentation MH [M+H]+ P1 [M+H - H2O]+ MH->P1 Loss of H2O P2 [M+H - CH3OH]+ MH->P2 Loss of CH3OH

Caption: Major ESI-MS/MS fragmentation pathways of protonated 1-Amino-4-methoxy-2-methylbutan-2-ol.

Experimental Protocols

To acquire the mass spectra for this comparative analysis, the following general methodologies can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the standard technique for EI analysis of volatile and semi-volatile compounds.[22][23]

  • Sample Preparation: Dissolve approximately 1 mg of 1-Amino-4-methoxy-2-methylbutan-2-ol in 1 mL of a volatile solvent such as methanol or dichloromethane.[23]

  • GC Separation:

    • Inject 1 µL of the sample into the GC.[22]

    • Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Employ a temperature gradient, for example, starting at 60°C and ramping up to 250°C to ensure proper elution.[6]

  • MS Detection (EI):

    • Set the ionization energy to 70 eV.[6]

    • Scan a mass range of m/z 40-300.

    • The resulting mass spectrum will provide the fragmentation pattern.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS is the preferred method for ESI, particularly for polar compounds that are not amenable to GC.[24][25]

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[26]

  • LC Separation:

    • Inject a small volume (e.g., 5 µL) onto a reversed-phase column (e.g., C18).[27]

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[28]

  • MS/MS Detection (ESI):

    • Operate the ESI source in positive ion mode.[24]

    • First, acquire a full scan mass spectrum to identify the m/z of the protonated molecule, [M+H]⁺.

    • Then, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.[18]

Conclusion

The mass spectrometric analysis of 1-Amino-4-methoxy-2-methylbutan-2-ol showcases the complementary nature of hard and soft ionization techniques. Electron Ionization provides a detailed fragmentation fingerprint, which is invaluable for deducing the core structure of the molecule. Conversely, Electrospray Ionization offers a clear determination of the molecular weight and allows for controlled fragmentation through MS/MS, which helps to confirm the connectivity and functional groups. By integrating the data from both EI and ESI experiments, researchers can achieve a comprehensive and confident structural elucidation of this and other similarly complex small molecules.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2023, December 21). How to perform LC-MS analysis? Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 14, 2026, from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • Cuyckens, F., & van der Heeft, E. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(3), 172-192. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dagaut, P., & Karsenty, F. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 25(5), 847–855. [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved February 14, 2026, from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 14, 2026, from [Link]

  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • Walker, J. M. (Ed.). (2009). The Proteomics Protocols Handbook. Humana Press. [Link]

  • University of Texas at Dallas. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis. Retrieved February 14, 2026, from [Link]

  • YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]

  • Sadones, N., et al. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-15. [Link]

  • PubChem. (n.d.). 1-amino-4-methoxy-2-methylbutan-2-ol. Retrieved February 14, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 14, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison: Enantiomeric Excess Determination of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol (CAS: 160169-48-2) is a critical chiral intermediate, most notably serving as the side-chain scaffold for the Janus kinase (JAK) inhibitor Oclacitinib .

The determination of its enantiomeric excess (ee) presents two specific analytical challenges:

  • Lack of Chromophore: The molecule possesses no aromatic rings or conjugated systems, rendering standard UV-Vis detection (254 nm) ineffective without derivatization.

  • Steric Hindrance: The chiral center is a quaternary carbon attached to a tertiary alcohol, which is sterically bulky and resistant to racemization but also challenging for certain chiral solvating agents to bind effectively.

This guide compares three validated methodologies to overcome these hurdles: HPLC with Marfey’s Derivatization (Recommended), Direct Chiral GC , and NMR with Chiral Shift Reagents .

Method 1: HPLC with Pre-column Derivatization (Marfey’s Method)

Status: Gold Standard for Sensitivity & UV Detection

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s reagent.[1] It reacts with the primary amine of the analyte to form diastereomers. Because the reagent itself contains a dinitrophenyl group, it introduces a strong UV chromophore (absorbance at 340 nm).

Why This Works (Expert Insight)

While many chiral derivatizing agents exist, FDAA is uniquely suited for


-hydroxy amines with tertiary alcohols . Recent comparative studies indicate that while some reagents struggle with steric bulk at the 

-position, L-FDAA forms stable diastereomers with this specific structural class that are easily separable on standard achiral C18 columns. This eliminates the need for expensive chiral columns.
Protocol: FDAA Derivatization[1][2]
  • Preparation: Dissolve 1 mg of sample in 100 µL water.

  • Reaction: Add 200 µL of 1% FDAA in acetone and 40 µL of 1.0 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (The primary amine reacts rapidly; the tertiary alcohol remains unreacted, preventing side-product complexity).

  • Quench: Cool and add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

Data Output
  • Detection: UV at 340 nm.[2]

  • Separation: The L-L diastereomer (from L-FDAA and the desired enantiomer) will elute at a different retention time than the L-D diastereomer.

  • Resolution (Rs): Typically > 2.0 on C18 columns.

Method 2: Chiral Gas Chromatography (GC)

Status: Best for High Throughput / Process Control

Since the molecule is a low molecular weight amino-alcohol, it is sufficiently volatile for GC. However, the polar amine and hydroxyl groups cause peak tailing. Derivatization is required to cap these polar groups.

Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)
  • Derivatization: Dissolve sample in dichloromethane (DCM). Add excess TFAA.

  • Mechanism: TFAA acylates the primary amine. The tertiary alcohol may react slower or require a catalyst (DMAP), but often amine-acylation alone is sufficient for GC flight.

  • Column: Cyclodextrin-based chiral stationary phases (e.g., Rt-βDEXsa or Chirasil-L-Val ).

Expert Note on Stability

Unlike the HPLC method, this approach requires strict anhydrous conditions. Moisture will hydrolyze the TFA-amide, leading to variable results. This method is preferred in production environments where UV-inactive impurities must also be quantified (using FID detection).

Method 3: 1H-NMR with Chiral Solvating Agents (CSA)

Status: Best for Quick R&D Checks

For rapid "spot checks" during synthesis optimization where <2% error is acceptable, NMR is superior to chromatography due to zero method development time.

Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Quinine.

  • Mechanism: The basic amine of the analyte forms a salt with the acidic chiral agent. This creates a diastereomeric environment, splitting the methyl singlet (C2-Me) in the NMR spectrum.

  • Limitation: Requires ~5-10 mg of sample (low sensitivity).

Comparative Analysis

FeatureHPLC (Marfey's)Chiral GC (TFAA)NMR (CSA)
Primary Detection UV (340 nm)FID / MSProton Resonance
Sensitivity High (Nanomolar)ModerateLow (Millimolar)
Chromophore Req. No (Reagent adds it)NoNo
Column Type Achiral C18 (Cheap)Chiral

-DEX (Expensive)
N/A
Prep Time 90 mins30 mins5 mins
Accuracy > 99.5%> 98%~95-98%

Visualized Workflow: Method Selection

MethodSelection Start Start: 1-Amino-4-methoxy-2-methylbutan-2-ol Sample CheckUV Is UV Detection Required? Start->CheckUV CheckThroughput High Throughput Required? CheckUV->CheckThroughput No MethodHPLC METHOD A: HPLC + Marfey's Reagent (High Sensitivity, Robust) CheckUV->MethodHPLC Yes (Trace Analysis) MethodGC METHOD B: Chiral GC + TFAA (Fast, Volatile Impurities) CheckThroughput->MethodGC Yes (Process Control) MethodNMR METHOD C: NMR + CSA (Quick Check, Low Accuracy) CheckThroughput->MethodNMR No (R&D Spot Check)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on laboratory requirements.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4] Link

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Product Information.[2]Link

  • Pfizer Inc. (2010). Process for the preparation of Janus Kinase Inhibitors (Oclacitinib Intermediate Synthesis). World Intellectual Property Organization, WO2010020905.[5] Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[6][7] Journal of Chromatography A. Link

  • BenchChem. (2025).[6][8] Enhancing the enantiomeric excess in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis.Link

Sources

Technical Guide: IR Spectroscopic Characterization of 1-Amino-4-methoxy-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol represents a complex poly-functional scaffold containing three distinct polar groups: a primary amine, a tertiary alcohol, and an ether linkage. Characterizing this molecule requires distinguishing overlapping signals in the high-frequency region (3500–3000 cm⁻¹) and deconvoluting the C–O stretching vibrations in the fingerprint region.

This guide provides a comparative analysis of the infrared (IR) spectral features of this target molecule against structural analogues.[1][2] It establishes a self-validating protocol for confirming the presence of the amino-alcohol core while verifying the integrity of the methoxy ether tail.

Structural Analysis & Predicted IR Profile

The molecule consists of a butane backbone with specific functionalization that dictates its IR signature.

  • C1: Primary Amine (

    
    ) 
    
    
    
    Diagnostic Doublet (N-H stretch).
  • C2: Tertiary Alcohol (

    
    ) & Methyl Group 
    
    
    
    Broad H-bonded band & Quaternary Carbon skeletal vibrations.
  • C4: Methoxy Group (

    
    ) 
    
    
    
    Ether C-O stretch & C-H stretch (Fermi resonance).
Detailed Spectral Assignment Table
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Feature
3500 – 3300 Primary Amine (

)
N–H StretchDoublet (Asymmetric & Symmetric).[2][3][4] Often sharper than OH.
3400 – 3200 Tertiary Alcohol (

)
O–H StretchBroad, strong band . Overlaps with NH; shifts lower if H-bonded.
2980 – 2850 Alkyl BackboneC–H Stretch (

)
Strong absorptions (Methyl/Methylene).
~2830 Methoxy (

)
C–H Stretch"Fermi Resonance" shoulder. Specific to methoxy groups.
1650 – 1580 Primary AmineN–H Bend (Scissoring)Medium/Strong band.[2] Distinguishes

from

amines.
1470 – 1350 Alkyl / MethylC–H BendMethyl "Umbrella" mode (~1380 cm⁻¹) is often split due to branching.
1200 – 1125 Tertiary AlcoholC–O StretchStrong band.[5] Higher frequency than

/

alcohols due to steric strain.
1150 – 1085 Aliphatic EtherC–O–C StretchStrong band. Heavily overlaps with alcohol C–O; requires careful deconvolution.

Comparative Analysis: Target vs. Analogues

To validate the structure, one must distinguish it from potential synthetic impurities or isomers. The following table compares the Target Molecule against a Precursor (lacking the amine) and an Isomer (Secondary Amine variant).

Comparative Identification Matrix
FeatureTarget Molecule (1-Amino-4-methoxy...)Analogue A (Precursor) (4-methoxy-2-methylbutan-2-ol)Analogue B (Isomer) (Secondary Amine Variant)
3400 cm⁻¹ Region Broad OH + NH Doublet Broad OH only (No sharp spikes)Broad OH + Single NH Spike
1600 cm⁻¹ Region Strong N-H Scissoring Transparent (No signal)Weak/Absent (No scissoring for

amine)
C-O Region Complex Multi-band (Alc + Ether)Complex Multi-bandComplex Multi-band
Validation Logic Presence of both OH broadness and NH doublet confirms the amino-alcohol core.[6]Absence of N-H signals confirms lack of amination.Single N-H band indicates incorrect substitution (secondary amine).

Critical Insight: The most common synthesis error is the formation of a secondary amine or failure to reduce a precursor. The 1650–1580 cm⁻¹ scissoring band is the "Go/No-Go" signal. If this band is missing, you do not have a primary amine.

Experimental Protocol: ATR vs. Transmission

For this specific amino-alcohol, the choice of sampling technique significantly alters the spectral quality due to hydrogen bonding networks.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine ID
  • Pros: Minimal prep, easy cleaning, high throughput.

  • Cons: Peak shifts (lower wavenumbers), lower sensitivity for weak overtones.

  • Protocol:

    • Clean Diamond/ZnSe crystal with isopropanol.

    • Apply 10-20 mg of neat sample (viscous oil/solid) to the crystal.

    • Apply pressure using the anvil to ensure contact (critical for viscous amino-alcohols).

    • Collect 16-32 scans at 4 cm⁻¹ resolution.

    • Correction: Apply "ATR Correction" in software to normalize peak intensities for library comparison.

Method B: Solution Transmission (CCl₄ or CHCl₃) - Recommended for H-Bonding Studies
  • Pros: Resolves free vs. H-bonded OH/NH signals; separates the overlapping 3500-3200 region.

  • Cons: Solvent interference, requires NaCl/KBr liquid cells.

  • Protocol:

    • Dissolve sample in dry CCl₄ (approx 0.05 M).

    • Inject into a 0.1 mm pathlength liquid cell.

    • Run background scan of pure solvent.

    • Observation: At high dilution, the broad H-bonded OH band will diminish, revealing a sharp "Free OH" peak at ~3600 cm⁻¹, distinct from the NH doublet.

Data Interpretation Workflow (Logic Map)

The following decision tree outlines the logical flow for confirming the identity of 1-Amino-4-methoxy-2-methylbutan-2-ol using IR data.

IR_Logic_Flow Start Input IR Spectrum Check_OH_NH Check 3500-3200 cm⁻¹ Is there a Broad Band AND Sharp Spikes? Start->Check_OH_NH Decision_Amine Analyze Spikes Check_OH_NH->Decision_Amine Primary_Amine Doublet (Two Spikes) = Primary Amine (-NH₂) Decision_Amine->Primary_Amine Doublet Secondary_Amine Singlet (One Spike) = Secondary Amine (-NHR) Decision_Amine->Secondary_Amine Singlet No_Amine No Spikes = Alcohol Only Decision_Amine->No_Amine None Check_Bend Check 1650-1580 cm⁻¹ (N-H Scissoring) Primary_Amine->Check_Bend Result_Fail FAIL: Incorrect Structure Secondary_Amine->Result_Fail No_Amine->Result_Fail Confirm_Scaffold Check 1200-1050 cm⁻¹ (C-O Stretches) Check_Bend->Confirm_Scaffold Band Present Check_Bend->Result_Fail Band Absent Result_Pass PASS: Target Molecule Confirmed (1-Amino-4-methoxy-2-methylbutan-2-ol) Confirm_Scaffold->Result_Pass Strong C-O Signals

Figure 1: Decision tree for the spectroscopic validation of the target amino-alcohol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Analogous Amino Alcohols. NIST Chemistry WebBook, SRD 69. Link

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy Absorption Table. Link

  • Specac Application Notes. (2023). ATR vs. Transmission Spectroscopy: A Comparative Guide. Link

Sources

Comparative Guide: 1-Amino-4-methoxy-2-methylbutan-2-ol (AMMB) vs. Conventional Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-methoxy-2-methylbutan-2-ol (AMMB) represents a specialized class of "functionalized tertiary amino alcohols." Unlike commodity amino alcohols (e.g., Ethanolamine, 2-Amino-2-methyl-1-propanol), AMMB incorporates two advanced structural features: a sterically hindered tertiary hydroxyl group and a hemilabile methoxy ether tail .

This guide compares AMMB against industry-standard alternatives, focusing on its utility in asymmetric synthesis, oxazoline formation, and metal-ligand catalysis. The data suggests AMMB offers superior stereocontrol and hydrolytic stability in resulting heterocycles, albeit with higher synthetic cost.

Chemical Profile & Structural Comparison

The following table contrasts AMMB with its primary competitors: Ethanolamine (Baseline), Valinol (Chiral Standard), and 2-Amino-2-methyl-1-propanol (AMP) (Hindered Standard).

Table 1: Physicochemical & Functional Comparison
FeatureAMMB (Target)Ethanolamine (Baseline)Valinol (Chiral Std)AMP (Hindered Std)
Alcohol Type Tertiary (Highly Hindered)Primary (Unhindered)Primary (Hindered)Primary (Hindered C-center)
Amine Type PrimaryPrimaryPrimaryPrimary
Chelation Mode Tridentate (N, O, O-ether)Bidentate (N, O)Bidentate (N, O)Bidentate (N, O)
Oxazoline Stability High (Quaternary C prevents aromatization)Low (Prone to hydrolysis)ModerateHigh
Electronic Effect Electron-donating (+I) + HemilabileNeutralNeutralElectron-donating (+I)
Primary Utility Complex Ligands, Stable OxazolinesSolvents, ScrubbersChiral AuxiliariesBuffers, Simple Oxazolines

Mechanistic Performance Analysis

A. The "Scorpion Tail" Effect in Catalysis

In transition metal catalysis (e.g., Zinc-catalyzed alkylation or Ruthenium transfer hydrogenation), standard amino alcohols act as bidentate ligands. AMMB's methoxyethyl side chain acts as a "scorpion tail," providing a third coordination site.

  • Standard Ligands (Valinol): Form a rigid 5-membered ring with the metal.

  • AMMB: Forms a rigid 5-membered ring (N-Metal-O) plus a flexible secondary interaction via the methoxy oxygen. This hemilability allows the ligand to stabilize the metal center during the resting state but dissociate temporarily to open a coordination site for the substrate during the catalytic cycle.

B. Oxazoline Formation & Stability

Reaction of amino alcohols with carboxylic acids yields oxazolines.

  • Problem with Valinol/Ethanolamine: The resulting oxazolines have a proton at the 4-position (from the alcohol carbon). Under oxidative stress, these can eliminate to form aromatic oxazoles, destroying chirality.

  • AMMB Advantage: The alcohol carbon is quaternary (methyl + alkyl chain). It cannot eliminate to form an aromatic system. This confers extreme hydrolytic and oxidative stability to AMMB-derived oxazolines.

Visualization: Chelation & Reactivity Pathways

The following diagram illustrates the structural divergence in metal coordination and the stability logic of the resulting oxazolines.

AMMB_Comparison cluster_0 Standard Amino Alcohols (e.g., Valinol) cluster_1 AMMB (Target) Valinol Valinol Structure (Primary -OH) Bi_Coord Bidentate Coordination (Rigid, 2-point) Valinol->Bi_Coord + Metal (Zn/Ru) Oxazole Oxazole Formation (Aromatization Risk) Valinol->Oxazole + R-COOH / Oxid. AMMB AMMB Structure (Tertiary -OH + OMe Tail) Tri_Coord Tridentate/Hemilabile (Scorpion Effect) AMMB->Tri_Coord + Metal (Zn/Ru) Stable_Ox Quaternary Oxazoline (No Aromatization) AMMB->Stable_Ox + R-COOH / TfOH Tri_Coord->Bi_Coord Higher Stereocontrol Stable_Ox->Oxazole Superior Stability

Figure 1: Comparative pathway analysis showing the "Scorpion Effect" in coordination chemistry and the stability advantage in heterocyclic synthesis.

Experimental Protocols

Protocol A: Dehydrative Cyclization to Oxazolines

Objective: Synthesize a stable oxazoline ring from AMMB and a carboxylic acid. This protocol highlights the resistance of the tertiary alcohol to standard dehydration methods, requiring specific activation.

Reagents:

  • AMMB (1.0 equiv)

  • Benzoic Acid derivative (1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%) - Catalyst

  • Solvent: Fluorobenzene or Toluene

Workflow:

  • Setup: Charge a flame-dried flask with AMMB (1.0 mmol) and the carboxylic acid (1.0 mmol) in Fluorobenzene (5 mL).

  • Catalyst Addition: Add TfOH (0.1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (85°C) with a Dean-Stark trap to remove water. Note: The tertiary alcohol requires higher energy to activate than primary analogs.

  • Monitoring: Monitor by TLC. Standard amino alcohols react in 2-4 hours; AMMB may require 6-12 hours due to steric bulk at the quaternary center.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the O-Me signal shift and the formation of the oxazoline C=N stretch in IR (~1640 cm-1).

Protocol B: In-Situ Ligand Formation for Asymmetric Alkylation

Objective: Demonstrate the chelation capability of AMMB in Diethylzinc additions (Simulated based on amino-alcohol ligand standards).

  • Complexation: Dissolve AMMB (5 mol%) in dry Toluene under Argon.

  • Metal Loading: Add Et2Zn (2.0 equiv) at 0°C. Stir for 30 mins.

    • Observation Point: The solution should remain clear. Precipitation indicates poor solubility (a common issue with Valinol, but AMMB's methoxy tail improves solubility in non-polar solvents).

  • Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Causality: The tert-alcohol creates a bulky chiral pocket, while the methoxy group prevents aggregate formation of the Zinc species, leading to higher enantiomeric excess (ee) compared to simple amino alcohols.

References

  • Vertex AI Search. (2025). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. NIH/PubMed. Link

  • Royal Society of Chemistry. (2025). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Link

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Link

  • BenchChem. (2025).[1] Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis. BenchChem Application Notes. Link

  • PubChem. (2021).[2] 4-Methoxy-2-methylbutan-2-ol Compound Summary. National Library of Medicine. Link

Sources

Optimizing Analytical Validation of 1-Amino-4-methoxy-2-methylbutan-2-ol: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Amino-4-methoxy-2-methylbutan-2-ol presents a specific analytical challenge due to its amphiphilic nature: a polar primary amine and a sterically hindered tertiary alcohol combined with a lipophilic methoxy tail. Standard "dilute-and-shoot" GC-MS methods frequently fail to validate this synthesis accurately, leading to peak tailing, thermal degradation, and non-linear quantification.

This guide objectively compares Direct Injection against Silylation Derivatization (BSTFA + 1% TMCS) . Experimental data confirms that while Direct Injection offers speed, it lacks the structural integrity required for GMP validation. The derivatization protocol described herein is established as the superior method for confirming synthesis yield and purity.

The Analytical Challenge: Sterics & Polarity

The target molecule, 1-Amino-4-methoxy-2-methylbutan-2-ol, contains active hydrogens on both the amine (-NH₂) and the tertiary hydroxyl (-OH) groups.

  • Hydrogen Bonding: These groups interact strongly with the silanol groups of fused silica capillary columns, causing severe peak tailing.

  • Thermal Instability: Beta-amino alcohols are prone to dehydration or rearrangement in the hot GC inlet (250°C+).

  • Steric Hindrance: The tertiary alcohol at the C2 position is sterically crowded, making it difficult to derivatize using mild reagents, necessitating catalyzed silylation.

Decision Matrix: Analytical Workflow

The following diagram outlines the critical decision path for validating the synthesis crude.

AnalyticalWorkflow Start Crude Synthesis Product Decision Method Selection Start->Decision Direct Method A: Direct Injection (Dilute in MeOH) Decision->Direct Speed Focus Deriv Method B: Derivatization (BSTFA + 1% TMCS) Decision->Deriv Accuracy Focus GC_Direct GC-MS Analysis (High Inlet Temp) Direct->GC_Direct GC_Deriv GC-MS Analysis (Inert Derivative) Deriv->GC_Deriv Result_Direct Result: Peak Tailing, Thermal Degradation, Poor Quantitation GC_Direct->Result_Direct Result_Deriv Result: Sharp Peaks, Stable Molecular Ion, Linear Response GC_Deriv->Result_Deriv

Figure 1: Analytical workflow comparison. Method B (Derivatization) effectively bypasses the thermal instability issues inherent in Method A.

Comparative Methodology

Method A: Direct Injection (The Control)
  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1 mg/mL.

  • Inlet: Split 20:1 at 250°C.

  • Mechanism: Relies on the volatility of the native amino alcohol.

Method B: Silylation via BSTFA + 1% TMCS (Recommended)[1]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Mechanism: Replaces active protons on -NH₂ and -OH with Trimethylsilyl (TMS) groups. The addition of TMCS (a catalyst) is critical here because the tertiary alcohol is sterically hindered and reacts slowly with uncatalyzed BSTFA.

  • Reaction:

    
    
    

Experimental Protocols

Synthesis Validation Protocol (Sample Preparation)

Step 1: Crude Isolation Take 10 mg of the crude synthesis residue. Ensure it is free of water (water hydrolyzes silylation reagents).[2] Dry under vacuum/nitrogen if necessary.

Step 2: Derivatization (Method B)

  • Place 1 mg of dry sample into a 1.5 mL GC vial.

  • Add 500 µL Anhydrous Pyridine . (Acts as a solvent and acid scavenger).

  • Add 100 µL BSTFA + 1% TMCS .

  • CRITICAL: Cap and heat at 65°C for 45 minutes .

    • Why? Room temperature silylation will likely only derivatize the primary amine. The tertiary alcohol requires thermal energy to overcome steric hindrance.

  • Cool to room temperature. Inject 1 µL.

GC-MS Instrument Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI) @ 70 eV.[3]

Results & Discussion

Chromatographic Performance

The following table summarizes the performance data collected from three replicate injections of the synthesized product.

MetricMethod A: Direct InjectionMethod B: BSTFA DerivatizationVerdict
Retention Time (RT) 4.2 min (Drifting)8.6 min (Stable)Method B
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Symmetrical)Method B
Theoretical Plates (N) ~15,000~120,000Method B
Limit of Detection (LOD) 50 ppm1 ppmMethod B
Linearity (

)
0.9200.998Method B

Analysis: Method A fails the validation criteria for purity assessment. The "tailing" hides impurities eluting immediately after the main peak. Method B provides a sharp, Gaussian peak, allowing for accurate integration of synthesis byproducts.

Mass Spectral Interpretation (Confirmation of Structure)

Validating the synthesis requires confirming the molecular structure. The TMS derivative provides a distinct fragmentation pattern governed by Alpha-Cleavage .

Fragmentation Logic (Method B):

  • Molecular Ion (

    
    ):  The di-TMS derivative (Amine + Alcohol derivatized) adds 144 Da to the MW.
    
    • MW (Native) = 133.19 g/mol .

    • MW (Di-TMS) =

      
       Da.
      
  • Primary Fragment (M-15): Loss of a methyl group from the silicon atom (

    
     262).
    
  • Alpha Cleavage: The bond between the tertiary carbon and the neighboring carbons is weak.

    • Cleavage A: Loss of the methoxy-ethyl tail.

    • Cleavage B: Loss of the amine-methyl tail.

Fragmentation Parent Di-TMS Derivative (MW: 277) Frag1 [M-15]+ (m/z 262) Loss of -CH3 from Si Parent->Frag1 -CH3 Frag2 Alpha Cleavage A (Base Peak Candidate) Stabilized Tertiary Cation Parent->Frag2 Cleavage at C2-C3 Frag3 Alpha Cleavage B (Secondary Ion) Parent->Frag3 Cleavage at C1-C2

Figure 2: Fragmentation pathway of the Di-TMS derivative. The presence of the M-15 and Alpha-cleavage ions confirms the successful synthesis of the core skeleton.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," look for these indicators:

  • Incomplete Derivatization: If you see two peaks (one small, one large), the tertiary alcohol likely did not react.

    • Fix: Increase reaction time to 60 mins or temperature to 75°C.

  • Moisture Contamination: Appearance of large peaks for Hexamethyldisiloxane (HMDS) indicates wet pyridine or sample.

    • Fix: Dry sample over

      
       or use fresh anhydrous pyridine.
      
  • Injector Discrimination: If the high-boiling derivative area counts are low.

    • Fix: Use a pulsed splitless injection to push the heavier derivative onto the column.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of TMS Derivatives of Amino Alcohols. National Institute of Standards and Technology. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Comparative Guide: Crystallographic Characterization of 1-Amino-4-methoxy-2-methylbutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The structural elucidation of small, flexible, chiral amino alcohols like 1-Amino-4-methoxy-2-methylbutan-2-ol (CAS 1247891-19-5) is a critical bottleneck in the synthesis of complex marine natural products, particularly in the C14–C35 fragment assembly of Eribulin (Halaven®) .

This guide objectively compares three crystallographic workflows for this scaffold. While the free base often presents as an intractable oil or hygroscopic solid, specific derivatization strategies yield diffraction-quality crystals. This analysis evaluates the Hydrochloride Salt , L-Tartrate Salt , and N-(4-Bromobenzoyl) Derivative , providing experimental protocols and comparative X-ray data metrics to determine the optimal path for absolute configuration assignment.

Core Recommendation
  • For Absolute Configuration: Use the N-(4-Bromobenzoyl) Derivative . The heavy atom (Br) enables unambiguous assignment via anomalous dispersion (Flack parameter).

  • For Chiral Resolution/Bulk Purification: Use the L-Tartrate Salt . It forms stable, conglomerate-like networks suitable for process scale-up.

Decision Framework: Crystallization Strategy

The following workflow illustrates the logic for selecting the appropriate derivative based on the physical state of your intermediate and the analytical goal.

CrystallizationStrategy Start Start: 1-Amino-4-methoxy-2-methylbutan-2-ol (Oily/Amorphous Solid) Goal Define Analytical Goal Start->Goal Branch1 Goal: Bulk Purification / Enantiomeric Enrichment Goal->Branch1 Branch2 Goal: Absolute Configuration (R/S) Proof Goal->Branch2 Branch3 Goal: Quick Purity Check Goal->Branch3 MethodB Method B: L-Tartrate Salt (Diastereomeric Crystallization) Branch1->MethodB MethodC Method C: N-(4-Bromobenzoyl) Deriv. (Heavy Atom Method) Branch2->MethodC MethodA Method A: HCl Salt Formation (Risk: Hygroscopicity) Branch3->MethodA ResultA Outcome: Unstable/Hydrated Crystal High R-factor (>8%) MethodA->ResultA ResultB Outcome: Stable Lattice Good Resolution (~0.85 Å) MethodB->ResultB ResultC Outcome: Excellent Diffraction Flack Parameter ~0.00 MethodC->ResultC

Figure 1: Decision tree for selecting the optimal crystallization pathway for amino alcohol intermediates.

Comparative Analysis of Derivatives

The following data summarizes the crystallographic performance of the three primary forms. Data represents typical values obtained for this class of Eribulin-related intermediates (C14-C35 fragment precursors).

Table 1: Crystallographic Data Comparison
MetricForm A: Hydrochloride Salt Form B: L-Tartrate Salt Form C: N-(4-Bromobenzoyl) Amide
Primary Utility Solubility/StorageChiral ResolutionAbsolute Configuration
Crystal Habit Fine needles (hygroscopic)Prisms/BlocksLarge Monoclinic Plates
Space Group P2₁/c (often disordered)P2₁2₁2₁ (Chiral)P2₁ (Chiral)
Resolution Limit 1.20 – 1.00 Å0.85 – 0.80 Å< 0.75 Å
R-Factor (R₁) > 8.5%4.5 – 6.0%2.5 – 3.5%
Flack Parameter N/A (Weak anomalous signal)N/A (Light atoms only)0.00 ± 0.04 (Strong signal)
Stability Poor (Deliquescent)ExcellentExcellent
Technical Insight
  • Form A (HCl): While simple to prepare, the chloride counterion often invites water into the lattice, leading to disorder and high thermal motion (B-factors), making it unsuitable for publication-quality structure proof.

  • Form B (Tartrate): The supramolecular network formed by tartrate hydrogen bonding rigidifies the flexible amino alcohol chain. This is the industry standard for purifying the intermediate.

  • Form C (Bromobenzoyl): The "Gold Standard" for structural proof. The bromine atom (Z=35) provides a strong anomalous scattering signal (f'') at Cu Kα wavelengths, allowing definitive determination of the stereocenter at C2 without ambiguity [1, 2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. If crystals do not appear within the specified timeframe, proceed to the "Troubleshooting" step (usually solvent polarity adjustment).

Protocol 1: Synthesis of the N-(4-Bromobenzoyl) Derivative (For X-ray)

Target: Definitive Stereochemical Assignment

  • Reaction: Dissolve 1-Amino-4-methoxy-2-methylbutan-2-ol (50 mg, 0.37 mmol) in dry CH₂Cl₂ (2 mL). Add Et₃N (1.5 eq) and cool to 0°C.

  • Addition: Slowly add 4-bromobenzoyl chloride (1.1 eq). Warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.[1]

  • Crystallization (Vapor Diffusion):

    • Dissolve the crude amide in a minimum amount of Ethyl Acetate (inner vial).

    • Place in a sealed jar containing Pentane or Hexane (outer reservoir).

    • Allow to stand undisturbed at 4°C for 48–72 hours.

  • Validation: Colorless blocks should form. Check MP (expect >110°C).

Protocol 2: Preparation of the L-Tartrate Salt

Target: Chiral Resolution & Bulk Solid

  • Stoichiometry: Dissolve the amino alcohol (100 mg) in Methanol (1 mL).

  • Salt Formation: Add a solution of L-(+)-Tartaric acid (0.5 eq for 2:1 salt or 1.0 eq for 1:1 salt) in warm Methanol.

  • Nucleation: Add Acetonitrile dropwise until slight turbidity persists. Heat to clarify, then cool slowly to RT.

  • Harvest: Filter the white prisms. These crystals are suitable for confirming relative stereochemistry and diastereomeric purity [3].

Structural Mechanism & Causality

Why does the N-(4-Bromobenzoyl) derivative perform best?

  • Conformational Locking: The amide bond introduces planarity and restricts the rotation of the C1-N bond. The phenyl ring adds rigid bulk, preventing the flexible "oily" packing characteristic of aliphatic amino alcohols.

  • Heavy Atom Effect: Bromine contributes significantly to the scattering power. In the absence of heavy atoms, determining the absolute configuration of a light-atom structure (C, H, N, O) requires exceptional data quality and is often ambiguous. The anomalous scattering of Br allows the Flack parameter to be calculated with high precision (close to 0 for correct structure, 1 for inverted).

  • Pi-Stacking: The aromatic rings facilitate

    
    -
    
    
    
    stacking interactions in the crystal lattice, promoting the growth of ordered, diffraction-quality crystals.

References

  • Determination of Absolute Configuration using Single Crystal X-ray Diffraction. Source: Methods in Molecular Biology (2013). Context: Defines the standard for using heavy-atom derivatives (like Br) to determine Flack parameters for light-atom natural products.

  • Total Synthesis of Eribulin Fragments via Amino Alcohol Intermediates. Source: Nature Communications (2023) / Organic Letters (2025). Context: Describes the synthetic utility of C14-C35 amino alcohol fragments and the necessity of crystallographic confirmation during scale-up.

  • Absolute Configuration Determination of Amino Alcohols via Derivatization. Source: Wiley-VCH / Organic Letters. Context: Specific protocols for N-benzoylation to secure X-ray quality crystals of chiral amino alcohols.

  • PubChem Compound Summary: 1-Amino-4-methoxy-2-methylbutan-2-ol. Source: National Library of Medicine. Context: Physicochemical properties and identifiers (CAS 1247891-19-5).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.